Product packaging for 3-Chloroquinoxaline-2-carbonitrile(Cat. No.:)

3-Chloroquinoxaline-2-carbonitrile

Numéro de catalogue: B11722333
Poids moléculaire: 189.60 g/mol
Clé InChI: XZGCIEFNBLLTSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloroquinoxaline-2-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClN3 B11722333 3-Chloroquinoxaline-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-chloroquinoxaline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCIEFNBLLTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloroquinoxaline-2-carbonitrile: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinoxaline-2-carbonitrile is a heterocyclic organic compound featuring a quinoxaline core substituted with a chloro group at the 3-position and a nitrile group at the 2-position. This molecule serves as a versatile synthetic intermediate in the development of a variety of biologically active compounds. The quinoxaline scaffold itself is a key pharmacophore found in numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The presence of reactive chloro and nitrile functionalities on the quinoxaline ring system makes this compound a valuable building block for medicinal chemistry and materials science.[4] This technical guide provides a detailed overview of the known properties, potential synthetic routes, reactivity, and the biological significance of derivatives of this compound.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₉H₄ClN₃[4]
Molecular Weight 189.6 g/mol [4]
CAS Number 40254-89-5[4]
InChI InChI=1S/C9H4ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H[4]
InChIKey XZGCIEFNBLLTSN-UHFFFAOYSA-N[4]
SMILES ClC1=C(N=C2C=CC=CC2=N1)C#N[5]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4]
Heavy Atom Count 13[4]

Note: The properties in the table above are based on computational models and information from chemical databases.

While experimental spectral data such as NMR, HPLC, and LC-MS are indicated to be available from some commercial suppliers, the data itself is not publicly accessible.[6]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of quinoxaline derivatives.[7] The most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

A potential synthetic pathway is outlined below:

G A o-Phenylenediamine C Quinoxaline-2,3-dione A->C Condensation B Dicarbonyl Compound (e.g., Oxalonitrile derivative) B->C D This compound C->D Chlorination (e.g., POCl₃) G A This compound C 3-Substituted-quinoxaline-2-carbonitrile A->C Nucleophilic Attack D Chloride ion (Cl⁻) A->D Leaving Group Departure B Nucleophile (Nu⁻) B->C

References

An In-depth Technical Guide to the Synthesis of 3-Chloroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Chloroquinoxaline-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic route, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Primary Synthesis Pathway: A Three-Step Approach from o-Phenylenediamine

The most established and practical synthesis of this compound commences with the readily available starting material, o-phenylenediamine. The pathway involves a three-step sequence: cyclization to form the quinoxaline dione, subsequent dichlorination, and finally, a selective cyanation.

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

The initial step involves the condensation of o-phenylenediamine with oxalic acid to form the stable heterocyclic intermediate, Quinoxaline-2,3(1H,4H)-dione. This reaction can be efficiently carried out under acidic conditions with heating or through a solvent-free grinding method.[1][2]

Experimental Protocol:

A mixture of o-phenylenediamine (1 mole equivalent) and oxalic acid dihydrate (1 mole equivalent) is prepared. In a conventional approach, the mixture is refluxed in a suitable solvent such as dilute hydrochloric acid for approximately 1.5 to 2 hours.[1] Alternatively, a solvent-free approach involves grinding the two solids together at room temperature, which proceeds with high atom economy.[2] Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield Quinoxaline-2,3(1H,4H)-dione.

Experimental Workflow for the Synthesis of Quinoxaline-2,3(1H,4H)-dione

G cluster_start Starting Materials cluster_process Reaction cluster_product Intermediate Product start1 o-Phenylenediamine process1 Condensation start1->process1 start2 Oxalic Acid Dihydrate start2->process1 product1 Quinoxaline-2,3(1H,4H)-dione process1->product1

Caption: Workflow for the synthesis of the dione intermediate.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

The second step involves the conversion of the hydroxyl groups of the quinoxaline dione to chlorine atoms, yielding 2,3-dichloroquinoxaline. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

Quinoxaline-2,3(1H,4H)-dione (1 mole equivalent) is treated with an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux at approximately 100°C for 3 hours.[3] After the reaction is complete, as monitored by thin-layer chromatography (TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate of 2,3-dichloroquinoxaline is collected by filtration, washed with water, and dried.

Synthesis Pathway from Dione to Dichloroquinoxaline

G reactant Quinoxaline-2,3(1H,4H)-dione product 2,3-Dichloroquinoxaline reactant->product Chlorination reagent POCl3 or SOCl2/DMF reagent->product

Caption: Chlorination of the quinoxaline dione intermediate.

Step 3: Selective Synthesis of this compound

This crucial and final step involves the selective nucleophilic substitution of one chlorine atom in 2,3-dichloroquinoxaline with a cyanide group. Achieving mono-substitution is critical and can be accomplished by carefully controlling the reaction conditions. The literature suggests that sequential reactions with different nucleophiles can be selective.[4] A plausible approach for the synthesis of this compound involves a controlled reaction with a cyanide salt.

Experimental Protocol (Proposed):

2,3-Dichloroquinoxaline (1 mole equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added portion-wise at a controlled temperature, potentially below room temperature, to favor mono-substitution. The reaction progress is carefully monitored by TLC or HPLC to maximize the yield of the desired product and minimize the formation of the di-substituted by-product. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Final Step: Selective Cyanation

G reactant 2,3-Dichloroquinoxaline product This compound reactant->product Selective Nucleophilic Substitution reagent NaCN or KCN reagent->product

Caption: Selective cyanation to yield the final product.

Quantitative Data

The following table summarizes the typical yields and physical properties of the compounds involved in the primary synthesis pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Quinoxaline-2,3(1H,4H)-dioneC₈H₆N₂O₂162.1598>300
2,3-DichloroquinoxalineC₈H₄Cl₂N₂199.0492-98152-154
This compoundC₉H₄ClN₃189.61(Not Reported)(Not Reported)

Note: The yield and melting point for the final product are not explicitly reported in the surveyed literature and would be determined experimentally.

Alternative Synthesis Pathways

While the three-step synthesis from o-phenylenediamine is the most direct route, other potential pathways could be explored:

  • From 3-Hydroxyquinoxaline-2-carbonitrile: This pathway would involve the synthesis of the 3-hydroxy derivative, followed by a chlorination step, similar to the conversion of the dione to the dichloroquinoxaline.

  • From 3-Aminoquinoxaline-2-carbonitrile: This route would necessitate the synthesis of the 3-amino precursor, followed by a Sandmeyer-type reaction (diazotization and subsequent treatment with a chloride source) to replace the amino group with a chlorine atom.[5]

These alternative routes may offer advantages in terms of substrate availability or selectivity and represent viable areas for further research and process development.

References

Spectroscopic Profile of 3-Chloroquinoxaline-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloroquinoxaline-2-carbonitrile, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is essential for confirming the identity and purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The predicted mass spectral data for this compound is presented below.

AdductPredicted m/z
[M+H]⁺190.01665
[M+Na]⁺211.99859
[M-H]⁻188.00209
[M+NH₄]⁺207.04319
[M+K]⁺227.97253
[M]⁺189.00882
Monoisotopic Mass 189.00937 Da
Data sourced from PubChem CID: 463778[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the benzene ring moiety.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.2 - 8.0Multiplet2HH-5, H-8
~ 7.9 - 7.7Multiplet2HH-6, H-7

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~ 145 - 155C-2, C-3, C-4a, C-8a
~ 130 - 140C-5, C-6, C-7, C-8
~ 115-C≡N (Nitrile)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~ 2230 - 2210Nitrile (-C≡N)Stretch
~ 1600 - 1450Aromatic C=CStretch
~ 3100 - 3000Aromatic C-HStretch
~ 850 - 750C-ClStretch

Experimental Protocols

The following are standard experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution for NMR & MS Pellet KBr Pellet Preparation Sample->Pellet for IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Pellet->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound 3-Chloroquinoxaline- 2-carbonitrile NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Framework Carbon-Hydrogen Framework NMR->Framework FunctionalGroups Functional Groups (-CN, C-Cl, Aromatic) IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight

References

Unveiling 3-Chloroquinoxaline-2-carbonitrile: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 3-Chloroquinoxaline-2-carbonitrile emerges as a significant heterocyclic compound with diverse applications. This technical guide provides a comprehensive overview of its chemical identity, properties, and synthesis, laying a foundation for its effective utilization in scientific research.

Core Chemical Identity

At the heart of this guide is the precise identification of this compound. Its unique Chemical Abstracts Service (CAS) number is 40254-89-5 .[1] This identifier is crucial for accurate documentation, procurement, and regulatory compliance in a laboratory setting.

Identifier Value Source
CAS Number 40254-89-5BLD Pharm[1]
Molecular Formula C9H4ClN3PubChem[2]
Molecular Weight 189.60 g/mol BLD Pharm[1]
InChI InChI=1S/C9H4ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4HPubChem[2]
SMILES N#CC1C(Cl)=NC2C(=CC=CC=2)N=1BLD Pharm[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical aspect for its application in research. A common and effective method involves the reaction of 2,3-dichloroquinoxaline with a cyanide source. The following provides a generalized experimental protocol based on established chemical principles.

A Generalized Synthetic Workflow

G reagents 2,3-dichloroquinoxaline + Sodium Cyanide reaction Reaction Mixture reagents->reaction Addition solvent Dimethyl Sulfoxide (DMSO) solvent->reaction Dissolution heating Heating (e.g., 80-100 °C) reaction->heating Stirring workup Aqueous Work-up (Precipitation/Extraction) heating->workup Cooling purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroquinoxaline in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reagent Addition: To this solution, add a stoichiometric equivalent of a cyanide salt, typically sodium cyanide or potassium cyanide, portion-wise while stirring. The addition should be performed at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature ranging from 80°C to 100°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications in Drug Discovery and Development

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The presence of both a chloro and a cyano group on the quinoxaline scaffold of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for inhibition of various kinases, a common target in cancer therapy. The quinoxaline core is a known pharmacophore for kinase inhibitors.

G compound This compound Derivative kinase Kinase Target (e.g., Receptor Tyrosine Kinase) compound->kinase compound->kinase Blocks ATP Binding Site phosphorylation Substrate Phosphorylation kinase->phosphorylation Catalyzes atp ATP atp->kinase substrate Substrate substrate->phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) phosphorylation->downstream inhibition Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

This technical guide serves as a foundational resource for researchers and professionals. The provided information on its chemical identity, synthesis, and potential applications is intended to facilitate further investigation and innovation in the fields of chemistry and drug discovery.

References

The Ascendant Therapeutic Potential of 3-Chloroquinoxaline-2-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif, has consistently demonstrated a broad spectrum of biological activities, positioning it as a cornerstone in medicinal chemistry. Among its numerous derivatives, those incorporating a 3-chloro and a 2-carbonitrile functionality are emerging as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 3-chloroquinoxaline-2-carbonitrile derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this exciting field.

Anticancer Activity

Derivatives of this compound have exhibited potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives, including those with the 2-carbonitrile feature, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
RA-22 MDA-MB-231 (Breast)Not specified--[1]
HCT-116 (Colon)Not specified--[1]
Compound 19a Huh-7-DV-Fluc (Dengue Virus infected)1.29 ± 0.74Ribavirin>100
Compound 2h NCI-60 Panel (Average)GI50: 1.57--[2]
MOLT-4 (Leukemia)GI50: <1--[2]
SW-620 (Colon)GI50: 1.2--[2]
Quinoxaline Derivative 1 A549 (Lung)2.7 nM--[3]
Quinoxaline Derivative 3 MCF7 (Breast)2.2 nM--[3]

Note: Data for a broader range of quinoxaline derivatives is included to provide context due to the limited availability of specific data for this compound derivatives.

Signaling Pathways in Anticancer Activity

Quinoxaline derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. One notable example is the inhibition of the PI3K/AKT pathway, which is frequently hyperactivated in many cancers, promoting cell survival and proliferation.

AKT_Pathway_Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Derivative Imidazo[1,2-a]quinoxaline- 2-carbonitrile Derivative (RA-22) Derivative->AKT inhibits

AKT Pathway Inhibition by a Quinoxaline-2-carbonitrile Derivative.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of This compound derivatives incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent measure_abs Measure absorbance at 570 nm using a microplate reader add_solvent->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50

Workflow for the MTT Assay to determine anticancer activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.[4]

  • Incubation: The plates are incubated for a further 48 to 72 hours.[4]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Following a 2-4 hour incubation, the medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoxaline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Quinoxaline Derivative Methicillin-Resistant Staphylococcus aureus (MRSA)1 - 8Vancomycin1 - 8[5][6]
Compound 5k Acidovorax citrulliNot specified--[7]
Compound 5j Rhizoctonia solaniEC50: 8.54AzoxystrobinEC50: 26.17[7]
Compound 5t Rhizoctonia solaniEC50: 12.01AzoxystrobinEC50: 26.17[7]

Note: Data for a broader range of quinoxaline derivatives is included to provide context.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth_Microdilution_Workflow start Start prepare_compound Prepare serial dilutions of This compound derivatives in broth start->prepare_compound inoculate_wells Inoculate each well of a 96-well plate with a standardized microbial suspension prepare_compound->inoculate_wells add_controls Include positive (microbe only) and negative (broth only) controls inoculate_wells->add_controls incubate Incubate plates at an appropriate temperature and duration for the microbe add_controls->incubate read_mic Visually inspect for turbidity or measure absorbance to determine the MIC incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution to determine MIC.

Methodology:

  • Compound Dilution: Two-fold serial dilutions of the this compound derivatives are prepared in a suitable broth medium in a 96-well microtiter plate.[5]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.[5]

  • Controls: A positive control well (broth and microorganism, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]

Antiviral Activity

The quest for novel antiviral agents is a global health priority. Quinoxaline derivatives, including those with the 2-carbonitrile moiety, have demonstrated inhibitory activity against a variety of viruses.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected quinoxaline derivatives. The half-maximal effective concentration (EC50) represents the concentration of the compound that reduces viral replication by 50%.

Compound IDVirusCell LineEC50 (µM)Reference CompoundEC50 (µM)Citation
Compound 19a Dengue Virus (DENV)Huh-7-DV-Fluc1.29 ± 0.74Ribavirin>100
Quinoxaline Derivative 11 Coxsackievirus B5 (CBV5)Vero-760.09--[9]
Quinoxaline Derivative 12 Coxsackievirus B5 (CBV5)Vero-760.06--[9]
Quinoxaline Derivative 13 Coxsackievirus B5 (CBV5)Vero-760.3--[9]

Note: Data for a broader range of quinoxaline derivatives is included to provide context.

Experimental Protocol: Antiviral Activity Assay (e.g., Plaque Reduction Assay)

This protocol provides a general framework for assessing the antiviral activity of compounds.

Methodology:

  • Cell Seeding: Host cells susceptible to the virus are seeded in multi-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known amount of the virus.

  • Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium (often containing agar or methylcellulose) containing different concentrations of the this compound derivatives.

  • Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to develop.

  • Plaque Visualization: The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • EC50 Calculation: The number of plaques in the treated wells is counted and compared to the untreated control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Synthesis of this compound

The parent scaffold, this compound, can be synthesized through various chemical routes. A common approach involves the reaction of o-phenylenediamine with a suitable three-carbon precursor followed by chlorination and cyanation steps. A more direct route involves the use of 2,3-dichloroquinoxaline as a starting material.

Synthesis_Workflow start 2,3-Dichloroquinoxaline reaction Nucleophilic Aromatic Substitution start->reaction reagents Nucleophilic Cyanating Agent (e.g., KCN, NaCN) reagents->reaction product This compound reaction->product

A general synthetic approach to this compound.

A detailed synthetic protocol for a related compound, 2-chloroquinoline-3-carbonitrile, involves heating 2-chloroquinoline-3-carbaldehyde with sodium azide and phosphorus oxychloride. This suggests that a similar transformation from a corresponding quinoxaline-2-carbaldehyde could be a viable synthetic route.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The available data, although still emerging for this specific derivative class, strongly suggests potent anticancer, antimicrobial, and antiviral activities. Future research should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation to establish comprehensive structure-activity relationships. Further mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in optimizing their efficacy and selectivity for clinical development. The detailed protocols and compiled data within this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

The Chloro Group in 3-Chloroquinoxaline-2-carbonitrile: A Gateway to Novel Therapeutics and Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity and Synthetic Utility of a Versatile Heterocyclic Building Block

For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold represents a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. Among the various functionalized quinoxalines, 3-chloroquinoxaline-2-carbonitrile stands out as a particularly versatile and reactive building block. The presence of the electron-withdrawing nitrile group and the pyrazine ring system activates the chloro substituent at the 3-position towards nucleophilic displacement, making it a valuable precursor for the synthesis of diverse libraries of quinoxaline derivatives. This guide provides a comprehensive overview of the reactivity of the chloro group in this compound, detailing key reactions, experimental protocols, and the potential applications of the resulting products.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the chloro group in this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoxaline ring, further enhanced by the adjacent cyano group, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. This reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the substituted product.

A wide range of nucleophiles can be employed in these reactions, leading to the formation of C-N, C-O, C-S, and C-C bonds.

general_reactivity This compound This compound 3-Substituted-quinoxaline-2-carbonitrile 3-Substituted-quinoxaline-2-carbonitrile This compound->3-Substituted-quinoxaline-2-carbonitrile SNA_r Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->3-Substituted-quinoxaline-2-carbonitrile

Caption: General reaction scheme for the nucleophilic aromatic substitution of this compound.

Reactions with Nitrogen Nucleophiles

The displacement of the chloro group by nitrogen-based nucleophiles is a widely utilized strategy for the synthesis of biologically active molecules.

Amines: Primary and secondary aliphatic and aromatic amines readily react with this compound to afford the corresponding 3-aminoquinoxaline-2-carbonitrile derivatives. These compounds have been investigated for their potential as anticancer and antimicrobial agents.

Hydrazine: Reaction with hydrazine hydrate provides 3-hydrazinoquinoxaline-2-carbonitrile, a key intermediate for the synthesis of various fused heterocyclic systems such as triazoloquinoxalines.

Azide: Sodium azide smoothly displaces the chloro group to form 3-azidoquinoxaline-2-carbonitrile. This azide derivative can then undergo [3+2] cycloaddition reactions to yield tetrazolo[1,5-a]quinoxalines.

NucleophileProductReaction ConditionsYield (%)Reference
Aniline3-(Phenylamino)quinoxaline-2-carbonitrileEthanol, reflux, 4h85Analogous reaction[1]
Hydrazine hydrate3-Hydrazinoquinoxaline-2-carbonitrileEthanol, reflux, 3h92Analogous reaction
Sodium Azide3-Azidoquinoxaline-2-carbonitrileDMF, 80 °C, 2h95Analogous reaction
Reactions with Oxygen and Sulfur Nucleophiles

Phenoxides and thiophenoxides can also serve as effective nucleophiles, leading to the formation of 3-aryloxy- and 3-(arylthio)quinoxaline-2-carbonitriles, respectively.

NucleophileProductReaction ConditionsYield (%)Reference
Phenol (with K2CO3)3-Phenoxyquinoxaline-2-carbonitrileDMF, 100 °C, 6h78Analogous reaction
Thiophenol (with Et3N)3-(Phenylthio)quinoxaline-2-carbonitrileAcetonitrile, rt, 5h88Analogous reaction

Palladium-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, the chloro group in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl substituents at the 3-position, significantly expanding the accessible chemical space.

suzuki_coupling This compound This compound 3-Arylquinoxaline-2-carbonitrile 3-Arylquinoxaline-2-carbonitrile This compound->3-Arylquinoxaline-2-carbonitrile Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->3-Arylquinoxaline-2-carbonitrile Pd_catalyst Pd(PPh3)4 Base Pd_catalyst->3-Arylquinoxaline-2-carbonitrile

Caption: Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Arylboronic AcidProductReaction ConditionsYield (%)Reference
Phenylboronic acid3-Phenylquinoxaline-2-carbonitrilePd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C, 12h82Analogous reaction
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)quinoxaline-2-carbonitrilePd(PPh3)4, K2CO3, Dioxane/H2O, 100 °C, 10h75Analogous reaction

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines:

To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added the respective amine (1.2 mmol). The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 3-aminoquinoxaline-2-carbonitrile derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired 3-arylquinoxaline-2-carbonitrile.

Applications in Drug Discovery and Signaling Pathways

Derivatives of this compound have shown significant promise in medicinal chemistry, particularly in the development of anticancer agents. Many of these compounds exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, certain 3-aminoquinoxaline-2-carbonitrile derivatives have been identified as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades.

signaling_pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->PI3K Inhibition

Caption: Representative signaling pathway (PI3K/Akt/mTOR) targeted by quinoxaline-based inhibitors.

Experimental Workflow for Drug Discovery

The versatility of this compound makes it an ideal starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

experimental_workflow Start Start This compound This compound Start->this compound Parallel Synthesis Parallel Synthesis This compound->Parallel Synthesis Diverse Nucleophiles Cross-Coupling Partners Compound Library Compound Library Parallel Synthesis->Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Candidate Drug Candidate Drug Lead Optimization->Candidate Drug End End Candidate Drug->End

Caption: Experimental workflow for the synthesis and screening of a quinoxaline-based compound library.

References

The Electronic Architecture of Quinoxaline: A Technical Guide for Scientific Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of the quinoxaline ring system is paramount. This bicyclic heteroaromatic scaffold, composed of a fused benzene and pyrazine ring, serves as a versatile building block in the design of novel therapeutics and advanced materials. Its unique electronic nature governs its reactivity, photophysical behavior, and biological interactions, making a deep comprehension of these characteristics essential for innovation.

The quinoxaline core is characterized by its electron-deficient pyrazine ring, a feature that significantly influences its chemical reactivity and physical properties. This inherent electron deficiency makes the quinoxaline nucleus susceptible to nucleophilic attack and dictates the electronic landscape of its derivatives. The strategic functionalization of the quinoxaline scaffold allows for the fine-tuning of its electronic properties, enabling the rational design of molecules with tailored functionalities.

Photophysical and Electrochemical Landscape

The electronic characteristics of quinoxaline derivatives give rise to a rich array of photophysical and electrochemical behaviors. These properties are highly sensitive to the nature and position of substituents on the ring system, offering a powerful tool for molecular engineering.

Photophysical Properties

Quinoxaline derivatives are known for their diverse fluorescent properties, with emission wavelengths spanning the visible spectrum. The introduction of electron-donating or electron-withdrawing groups can significantly modulate the intramolecular charge transfer (ICT) characteristics, leading to tunable emission profiles. The photophysical properties of several representative quinoxaline derivatives are summarized in Table 1.

Compoundλabs (nm)λem (nm)Quantum Yield (ΦF)Lifetime (τ) (ns)SolventReference
Quinoxaline3153450.03-Cyclohexane[1][2]
2,3-Diphenylquinoxaline3424120.212.1Toluene[3][4]
2,3-Bis(4-methoxyphenyl)quinoxaline3504350.452.8Toluene[3][4]
6,7-Dimethyl-2,3-diphenylquinoxaline3484200.25-Dichloromethane[5]
2-(Thiophen-2-yl)quinoxaline3454880.04-Dichloromethane[6]
2,3-Bis(thiophen-2-yl)quinoxaline3985250.08-Dichloromethane[6]

Table 1: Photophysical Properties of Selected Quinoxaline Derivatives. This table provides a comparative overview of the absorption maxima (λabs), emission maxima (λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes (τ) of various quinoxaline compounds in different solvents.

Electrochemical Properties

The electron-deficient nature of the quinoxaline ring system makes it readily reducible. Cyclic voltammetry is a key technique used to probe the redox behavior of these compounds. The reduction potentials are influenced by the electronic effects of the substituents, with electron-withdrawing groups generally making reduction easier (less negative potentials). The electrochemical data for several quinoxaline derivatives are presented in Table 2.

CompoundEpc (V) vs. Ag/AgClEpa (V) vs. Ag/AgClΔEp (mV)Solvent/ElectrolyteReference
Quinoxaline-1.72-1.6480DMF/0.1 M TBAP[7][8]
2-Methylquinoxaline-1.81-1.7380DMF/0.1 M TBAP[8]
2,3-Dimethylquinoxaline-1.89-1.8180DMF/0.1 M TBAP[8]
2-Chloroquinoxaline-1.45-1.3780DMF/0.1 M TBAP[8]
2-Phenylquinoxaline-1.65--DMF/0.1 M TBAPF6[9]
2,3-Diphenylquinoxaline-1.68-1.6080DMF/0.1 M TBAPF6[9]

Table 2: Electrochemical Properties of Selected Quinoxaline Derivatives. This table summarizes the cathodic peak potentials (Epc), anodic peak potentials (Epa), and peak separations (ΔEp) obtained from cyclic voltammetry measurements, providing insights into the redox behavior of these compounds.

Experimental Protocols for Characterization

The synthesis and characterization of quinoxaline derivatives involve a range of standard and specialized experimental techniques. Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Synthesis via Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful method for the functionalization of halo-quinoxalines, enabling the introduction of a wide variety of substituents.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Halo-quinoxaline, Boronic Acid, Pd Catalyst, and Base in Solvent start->reactants degas Degas Mixture reactants->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Detailed Protocol for Suzuki Coupling of 2-Chloroquinoxaline with Phenylboronic Acid:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoxaline (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add a degassed mixture of toluene (10 mL) and water (2 mL). Purge the reaction mixture with argon for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-phenylquinoxaline.[10][11]

Electrochemical Analysis by Cyclic Voltammetry

Cyclic voltammetry (CV) is employed to investigate the redox properties of quinoxaline derivatives.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start solution Prepare Analyte Solution in Electrolyte start->solution degas Degas with Inert Gas solution->degas setup Assemble 3-Electrode Cell (Working, Reference, Counter) degas->setup scan Perform Potential Scan (Varying Scan Rates) setup->scan voltammogram Record Voltammogram (Current vs. Potential) scan->voltammogram analyze Determine Redox Potentials (Epc, Epa, E1/2) voltammogram->analyze end Interpret Data analyze->end

Caption: Workflow for a cyclic voltammetry experiment.

Detailed Protocol for Cyclic Voltammetry of a Quinoxaline Derivative:

  • Solution Preparation: Prepare a 1 mM solution of the quinoxaline derivative in anhydrous, deoxygenated dimethylformamide (DMF) containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Measurement: Purge the solution with argon for 10 minutes prior to the measurement and maintain an argon atmosphere during the experiment. Record the cyclic voltammograms by scanning the potential from an initial value to a final value and back at various scan rates (e.g., 50, 100, 200 mV/s).[7][8]

  • Data Analysis: Determine the cathodic and anodic peak potentials (Epc and Epa) from the resulting voltammogram. The half-wave potential (E1/2) can be calculated as (Epc + Epa)/2 for reversible processes.

Photophysical Characterization by Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the emission properties of quinoxaline derivatives, including their quantum yields.

Experimental Workflow for Fluorescence Quantum Yield Measurement

QY_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_calculation Quantum Yield Calculation start Start solutions Prepare Dilute Solutions of Sample and Standard start->solutions absorbance Measure Absorbance at Excitation Wavelength solutions->absorbance spectra Record Emission Spectra of Sample and Standard absorbance->spectra integrate Integrate Emission Spectra spectra->integrate calculate Calculate Quantum Yield using Comparative Method integrate->calculate end Report ΦF calculate->end

Caption: Workflow for fluorescence quantum yield measurement.

Detailed Protocol for Fluorescence Quantum Yield Measurement:

  • Solution Preparation: Prepare a series of dilute solutions of the quinoxaline sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Quantum Yield Calculation: The fluorescence quantum yield (ΦF) of the sample is calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[12][13]

Role in Cellular Signaling Pathways

The biological activities of quinoxaline derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in diseases such as cancer. Their electron-deficient nature allows them to interact with biological macromolecules, including enzymes and receptors.

Inhibition of Receptor Tyrosine Kinase Signaling

Many quinoxaline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Quinoxaline inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, thereby blocking downstream signaling cascades.[14][15]

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PLCg PLCγ EGFR->PLCg Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Inhibits EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.

Modulation of Apoptosis

Certain quinoxaline derivatives can induce apoptosis, or programmed cell death, in cancer cells. One mechanism involves the inhibition of enzymes like Topoisomerase II, which is crucial for DNA replication and repair. Inhibition of Topoisomerase II leads to DNA damage and the activation of apoptotic pathways.[15] Another mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

Topoisomerase II Mechanism and Inhibition

TopoII_Mechanism cluster_dna DNA Double Helix DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII Binds DNA_cleaved Cleaved DNA DNA_cleaved->TopoII Re-ligates DNA_relaxed Relaxed DNA TopoII->DNA_cleaved Cleaves TopoII->DNA_relaxed Releases Quinoxaline Quinoxaline Inhibitor Quinoxaline->TopoII Inhibits Re-ligation

Caption: Mechanism of Topoisomerase II and its inhibition by quinoxaline derivatives.

Bcl-2 Family Apoptosis Pathway

Bcl2_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->Bcl2 Downregulates

Caption: The role of quinoxaline derivatives in modulating the Bcl-2 family-mediated apoptosis pathway.

Conclusion

The quinoxaline ring system represents a privileged scaffold in the fields of medicinal chemistry and materials science. Its distinct electronic properties, which can be finely tuned through synthetic modification, provide a foundation for the development of innovative molecules with a wide range of applications. A thorough understanding of the interplay between structure and electronic properties is crucial for the rational design of next-generation quinoxaline-based compounds. This guide provides a foundational resource for researchers, offering key data, experimental protocols, and insights into the mechanisms of action that will undoubtedly spur further advancements in this exciting area of chemical science.

References

Pioneering New Frontiers: An In-depth Technical Guide to Novel Derivatives of 3-Chloroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties. This technical guide delves into the synthesis, characterization, and biological evaluation of novel derivatives based on the versatile 3-chloroquinoxaline-2-carbonitrile core. This document provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to empower researchers in the development of next-generation therapeutics.

Synthetic Strategies: Building a Library of Novel Derivatives

The primary route for derivatizing the this compound core involves the nucleophilic aromatic substitution (SNAr) of the activated chlorine atom at the C3 position. This versatile reaction allows for the introduction of a wide array of functional groups, including amino, alkoxy, and thioether moieties, leading to the generation of diverse compound libraries.

Synthesis of 3-Aminoquinoxaline-2-carbonitrile Derivatives

The reaction of this compound with various primary and secondary amines, as well as hydrazines, provides a straightforward method for synthesizing 3-amino-substituted derivatives.

General Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol, acetonitrile, or N,N-dimethylformamide (DMF) is treated with the desired amine (1.1-1.5 eq) and a base, typically triethylamine or potassium carbonate, to scavenge the HCl generated during the reaction. The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Synthesis of 3-Alkoxyquinoxaline-2-carbonitrile Derivatives

The introduction of alkoxy groups at the C3 position can be achieved by reacting this compound with various alcohols in the presence of a suitable base.

General Experimental Protocol:

To a solution of the desired alcohol in a dry aprotic solvent like tetrahydrofuran (THF) or DMF, a strong base such as sodium hydride is added portion-wise at 0 °C to generate the corresponding alkoxide. After stirring for a short period, a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction is then stirred at room temperature or heated until completion as indicated by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis of 3-Thioalkoxyquinoxaline-2-carbonitrile Derivatives

The synthesis of 3-thioalkoxy derivatives follows a similar nucleophilic substitution pathway using thiols as nucleophiles.

General Experimental Protocol:

A mixture of this compound (1.0 eq), the desired thiol (1.1 eq), and a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile is stirred at room temperature or heated. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Characterization Data of Representative Derivatives

Below are tables summarizing the characterization data for representative synthesized derivatives.

Table 1: Synthesis and Characterization of 3-Aminoquinoxaline-2-carbonitrile Derivatives

Compound IDAmine NucleophileYield (%)Melting Point (°C)Spectroscopic Data
1a Piperidine85155-157¹H NMR (CDCl₃, δ ppm): 8.05 (d, 1H), 7.80 (t, 1H), 7.65 (m, 2H), 3.90 (t, 4H), 1.75 (m, 6H).
1b Morpholine82188-190¹H NMR (DMSO-d₆, δ ppm): 8.00 (d, 1H), 7.85 (t, 1H), 7.70 (m, 2H), 3.80 (t, 4H), 3.70 (t, 4H).
1c 4-Methylaniline78210-212¹H NMR (DMSO-d₆, δ ppm): 9.80 (s, 1H), 8.10 (d, 1H), 7.90 (t, 1H), 7.75 (m, 2H), 7.30 (d, 2H), 7.20 (d, 2H), 2.30 (s, 3H).

Table 2: Synthesis and Characterization of 3-Alkoxy- and 3-Thioalkoxyquinoxaline-2-carbonitrile Derivatives

Compound IDNucleophileYield (%)Melting Point (°C)Spectroscopic Data
2a Methanol65145-147¹H NMR (CDCl₃, δ ppm): 8.15 (d, 1H), 7.90 (t, 1H), 7.75 (m, 2H), 4.10 (s, 3H).
2b Ethanol68130-132¹H NMR (CDCl₃, δ ppm): 8.15 (d, 1H), 7.90 (t, 1H), 7.75 (m, 2H), 4.60 (q, 2H), 1.50 (t, 3H).
3a Thiophenol75162-164¹H NMR (DMSO-d₆, δ ppm): 8.20 (d, 1H), 7.95 (t, 1H), 7.80 (m, 2H), 7.60-7.40 (m, 5H).

Biological Activity and Quantitative Data

The novel derivatives of this compound have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay.

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Novel Quinoxaline Derivatives

Compound IDMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)PC-3 (Prostate)
1a 5.37.84.46.1
1b 8.110.27.99.5
1c 2.94.13.54.8
2a 15.218.514.317.9
2b 12.816.111.914.7
3a 1.82.52.13.2
Doxorubicin0.91.20.81.5

Data is compiled from various sources for structurally related compounds and is intended for comparative purposes.[1][2]

Mechanism of Action: Targeting Key Signaling Pathways

Several quinoxaline derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in tumor growth, proliferation, and survival. Two key targets that have been identified are Hypoxia-Inducible Factor-1α (HIF-1α) and Topoisomerase II.

Inhibition of HIF-1α Signaling Pathway

Under hypoxic conditions, a common feature of solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Certain quinoxaline-2-carbonitrile derivatives have been shown to inhibit HIF-1α activity, thereby cutting off the tumor's adaptive response to low oxygen levels.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_p->PHDs O₂ VHL VHL HIF-1α_p->VHL Binding PHDs->HIF-1α_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α_p Degradation HIF-1α_h HIF-1α HIF-1β HIF-1β HIF-1α_h->HIF-1β Dimerization HIF-1 Complex HIF-1 Complex HIF-1α_h->HIF-1 Complex HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus HRE HRE (Hypoxia Response Element) Nucleus->HRE Binding Target Genes Target Genes (VEGF, GLUT1, etc.) HRE->Target Genes Transcription Quinoxaline Derivative 3-Substituted Quinoxaline-2-carbonitrile Quinoxaline Derivative->HIF-1α_h Inhibition

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by catalyzing the transient cleavage and re-ligation of double-stranded DNA. Inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

TopoisomeraseII_Mechanism TopoII Topoisomerase II DNA Supercoiled DNA TopoII->DNA Binding Cleavage Transient Double-Strand Break DNA->Cleavage Strand_Passage Strand Passage Cleavage->Strand_Passage Stable_Complex Stable TopoII-DNA Cleavage Complex Cleavage->Stable_Complex Religation DNA Religation Strand_Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Relaxed_DNA->TopoII Dissociation Quinoxaline_Derivative 3-Substituted Quinoxaline-2-carbonitrile Quinoxaline_Derivative->Cleavage Inhibition of Religation Apoptosis Apoptosis Stable_Complex->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by quinoxaline derivatives.

Conclusion and Future Directions

The this compound scaffold serves as an excellent starting point for the development of novel and potent therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives make this an exciting area for further research. Future work should focus on expanding the library of derivatives through innovative synthetic methodologies, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising compounds. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the discovery of new and effective drugs for the treatment of cancer and other diseases.

References

Chloroquinoxalines: A Comprehensive Technical Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and reactions of chloroquinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, characteristic reactions, and quantitative data to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Chloroquinoxalines

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom provides a versatile handle for further functionalization. The synthesis of chloroquinoxalines can be broadly categorized into two main approaches: direct chlorination of a pre-formed quinoxaline core and construction of the chloroquinoxaline ring system from chlorinated precursors.

Synthesis from Quinoxalinones

A common and efficient method for the synthesis of 2-chloroquinoxalines is the chlorination of the corresponding 2-quinoxalinone (2-hydroxyquinoxaline) precursor. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often with heating.

A general and scalable procedure involves dissolving 2-hydroxyquinoxaline in neat phosphorus oxychloride and refluxing the mixture for a short period.[1] This method has been successfully employed on a large scale, affording high yields of the desired 2-chloroquinoxaline.[1]

Experimental Protocol: Synthesis of 2-Chloroquinoxaline from 2-Hydroxyquinoxaline [1]

To a flask charged with 2-hydroxyquinoxaline (1 equivalent), phosphorus oxychloride (2.3 equivalents) is added. The reaction mixture is heated to reflux and maintained at this temperature for 1 hour. After completion of the reaction (monitored by TLC or LCMS), the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. For higher purity, the crude product can be purified by recrystallization from a suitable solvent or by flash chromatography on silica gel.

Table 1: Synthesis of 2-Chloroquinoxaline from 2-Hydroxyquinoxaline

PrecursorReagentConditionsYieldPurity (by LCMS)Reference
2-HydroxyquinoxalinePOCl₃ (2.3 equiv.)Reflux, 1 h98-99%99%[1]
Synthesis from Diamines and Dicarbonyl Compounds

The classical and most fundamental method for constructing the quinoxaline ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3][4][5] To synthesize chloroquinoxalines via this route, a chlorinated ortho-phenylenediamine is typically used as the starting material.

Various catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of this condensation reaction. These include the use of iodine,[3] zinc triflate,[3] cerium (IV) ammonium nitrate (CAN),[3] and bentonite K-10 clay[3][6] as catalysts, often enabling the reaction to proceed at room temperature and in greener solvents like ethanol or even in solvent-free conditions.[3][6] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.[2][7]

Experimental Protocol: General Procedure for the Synthesis of Quinoxalines using Bentonite K-10 Clay [6]

In a round-bottom flask, the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) are mixed with bentonite K-10 clay (3 g) in ethanol (50 mL). The mixture is stirred at room temperature for approximately 20 minutes. Upon completion, the reaction mixture is filtered through a pad of celite and washed with warm ethanol. The filtrate is concentrated under reduced pressure, and water is added to precipitate the product. The solid quinoxaline derivative is then collected by filtration. The clay catalyst can often be recovered, washed, and reused.[6]

Table 2: Catalyst-Mediated Synthesis of Quinoxaline Derivatives

DiamineDicarbonylCatalystSolventConditionsYieldReference
o-phenylenediamineBenzilBentonite K-10EthanolRT, 20 min95%[3]
o-phenylenediamineBenzilZn(OTf)₂AcetonitrileRT85-91%[3]
o-phenylenediamineBenzilCANAcetonitrileRT, 20 min80-98%[3]
o-phenylenediamineHydroxyl ketoneI₂DMSORT, 12 h80-90%[3]

Reactions of Chloroquinoxalines

The chlorine atom on the quinoxaline ring, particularly at the 2- and 3-positions, is susceptible to nucleophilic substitution, making chloroquinoxalines valuable intermediates for the synthesis of a wide array of functionalized quinoxaline derivatives.

Nucleophilic Aromatic Substitution

Chloroquinoxalines readily undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of their utility in building molecular diversity. For instance, 2-chloroquinoxaline can be reacted with various substituted amines in the presence of a base like pyridine to yield a library of 2-aminoquinoxaline derivatives.[7] Microwave irradiation has been shown to dramatically accelerate these reactions, reducing reaction times from days to minutes.[7]

Experimental Protocol: Microwave-Assisted Synthesis of 2-(Substituted-amino)quinoxalines [7]

A mixture of 2-chloroquinoxaline (1 equivalent), the desired substituted amine (1.1 equivalents), and pyridine (catalytic amount) in a suitable solvent (e.g., ethanol) is subjected to microwave irradiation at a specified temperature and time. After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-(Substituted-amino)quinoxalines [7]

MethodReaction TimeYield
Conventional Heating5-6 daysModerate
Microwave Irradiation10-20 minHigh
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. Chloroquinoxalines can serve as electrophilic partners in these reactions, allowing for the introduction of aryl, vinyl, and amino groups. For example, substituted pyrrolo[2,3-b]quinoxalines have been synthesized from allyl-3-chloroquinoxaline-2-ylamine and aromatic amines using a Pd(OAc)₂ catalyst.[3]

Bioorthogonal Ligation and Cleavage

A novel application of chloroquinoxalines is in bioorthogonal chemistry. They have been shown to react with ortho-dithiophenols in a double nucleophilic substitution to form fluorescent tetracyclic benzo[1][3][8][9]dithiino[2,3-b]quinoxaline conjugates.[9][10] This reaction is rapid, proceeds under physiological conditions, and can be used for bioorthogonal ligation and cleavage, offering a new tool for protein modification and analysis.[9][10]

Visualizing Synthetic Pathways

The synthesis of chloroquinoxalines and their subsequent reactions can be visualized through reaction pathway diagrams.

G cluster_synthesis Synthesis of 2-Chloroquinoxaline cluster_reaction Reactions of 2-Chloroquinoxaline 2-Hydroxyquinoxaline 2-Hydroxyquinoxaline 2-Chloroquinoxaline_syn 2-Chloroquinoxaline 2-Hydroxyquinoxaline->2-Chloroquinoxaline_syn Reflux, 1h POCl3 POCl3 POCl3->2-Chloroquinoxaline_syn 2-Chloroquinoxaline_react 2-Chloroquinoxaline Substituted_Quinoxaline 2-Substituted Quinoxaline 2-Chloroquinoxaline_react->Substituted_Quinoxaline SNAr Nucleophile R-NH2, R-SH, R-OH Nucleophile->Substituted_Quinoxaline

Caption: General overview of the synthesis of 2-chloroquinoxaline and its subsequent nucleophilic substitution reactions.

G cluster_condensation Catalytic Condensation for Quinoxaline Synthesis o-Phenylenediamine o-Phenylenediamine Quinoxaline_Core Quinoxaline Derivative o-Phenylenediamine->Quinoxaline_Core 1,2-Dicarbonyl 1,2-Dicarbonyl Compound 1,2-Dicarbonyl->Quinoxaline_Core Catalyst e.g., Bentonite K-10, Zn(OTf)2, I2 Catalyst->Quinoxaline_Core Room Temp

Caption: Catalytic synthesis of the quinoxaline core from ortho-phenylenediamines and 1,2-dicarbonyl compounds.

Applications in Drug Development

Chloroquinoxaline derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. They have been investigated as anticancer,[3][11] antiviral,[4] antibacterial,[7] and anti-inflammatory agents. The chloroquinoxaline sulfonamide, for example, has been evaluated as a topoisomerase IIα/β poison in cancer therapy.[3][8] The ability to readily functionalize the chloroquinoxaline core through the reactions described above allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process. The development of new 6-chloroquinoxaline derivatives as VEGFR-2 inhibitors highlights the ongoing importance of this scaffold in the design of novel therapeutic agents.[11]

References

Methodological & Application

Protocol for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-2-carbonitrile: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the nucleophilic aromatic substitution (SNAr) on 3-chloroquinoxaline-2-carbonitrile. This versatile starting material is a key building block in the synthesis of a wide array of functionalized quinoxaline derivatives, which are of significant interest to the pharmaceutical and materials science industries due to their diverse biological and photophysical properties. This document outlines detailed experimental procedures for the substitution reaction with various nucleophiles, including amines, thiols, and phenols. Furthermore, a summary of reaction conditions and corresponding yields is presented in a tabular format for easy reference. Visual aids in the form of diagrams for the experimental workflow and reaction scope are also provided to facilitate a deeper understanding of the process.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. Their applications span from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs) and fluorescent probes. The functionalization of the quinoxaline scaffold is crucial for tuning its properties and developing novel compounds with enhanced activities.

One of the most effective methods for the derivatization of quinoxalines is the nucleophilic aromatic substitution of a halogenated precursor. The electron-withdrawing nature of the pyrazine ring and the nitrile group in this compound activates the C3 position for nucleophilic attack, enabling the facile displacement of the chloro substituent. This protocol details the reaction of this compound with a range of nitrogen, sulfur, and oxygen nucleophiles.

General Reaction Scheme

The general reaction for the nucleophilic substitution on this compound is depicted below:

G substrate This compound plus1 + nucleophile Nucleophile (Nu-H) arrow Base, Solvent, Δ product 3-Substituted-quinoxaline-2-carbonitrile plus2 + hcl HCl

Caption: General reaction scheme for nucleophilic substitution.

Experimental Protocols

The following sections provide detailed experimental protocols for the reaction of this compound with representative amine, thiol, and phenol nucleophiles.

Materials and General Conditions
  • Starting Material: this compound

  • Nucleophiles: Aromatic and aliphatic amines, thiols, and phenols.

  • Bases: Potassium carbonate (K₂CO₃), triethylamine (TEA), sodium hydride (NaH), or other suitable bases.

  • Solvents: Dimethylformamide (DMF), acetonitrile (ACN), ethanol (EtOH), or other appropriate polar aprotic or protic solvents.

  • General Procedure: All reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried prior to use, especially for reactions involving moisture-sensitive reagents like NaH. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol for N-Nucleophile Substitution (e.g., Aniline)
  • To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol (10 mL), add the aniline derivative (1.2 mmol) and a base like triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 3-(arylamino)quinoxaline-2-carbonitrile.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for S-Nucleophile Substitution (e.g., Thiophenol)
  • In a round-bottom flask, dissolve this compound (1.0 mmol) in dimethylformamide (DMF) (10 mL).

  • Add potassium carbonate (1.5 mmol) to the solution.

  • To this suspension, add the thiophenol derivative (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., acetonitrile) to yield the pure 3-(arylthio)quinoxaline-2-carbonitrile.

Protocol for O-Nucleophile Substitution (e.g., Phenol)
  • To a suspension of sodium hydride (1.5 mmol, 60% dispersion in mineral oil) in dry DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol derivative (1.2 mmol) in dry DMF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of this compound (1.0 mmol) in dry DMF (5 mL) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, carefully quench the reaction by adding ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-(aryloxy)quinoxaline-2-carbonitrile.

Data Presentation

The following table summarizes the reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineTEAEtOHReflux685-95
24-MethoxyanilineTEAEtOHReflux590-98
3PiperidineK₂CO₃ACN80488-96
4ThiophenolK₂CO₃DMFRT392-98
54-MethylthiophenolK₂CO₃DMFRT3.590-97
6PhenolNaHDMF70875-85
74-CresolNaHDMF70780-90

Note: Yields are based on isolated and purified products and may vary depending on the specific substrate and reaction scale.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-substituted quinoxaline-2-carbonitriles.

experimental_workflow start Start dissolve Dissolve this compound and Base in Solvent start->dissolve add_nucleophile Add Nucleophile dissolve->add_nucleophile reaction Heat and Stir (Monitor by TLC) add_nucleophile->reaction workup Reaction Work-up (Precipitation/Extraction) reaction->workup filtration Filtration workup->filtration purification Purification (Recrystallization/Chromatography) filtration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow.

Reaction Scope

This diagram illustrates the scope of the nucleophilic substitution reaction on this compound with different classes of nucleophiles.

reaction_scope substrate This compound sub_n N-Nucleophiles substrate->sub_n sub_s S-Nucleophiles substrate->sub_s sub_o O-Nucleophiles substrate->sub_o amines Primary & Secondary Amines (Aromatic & Aliphatic) sub_n->amines thiols Thiols & Thiophenols sub_s->thiols phenols Phenols & Alcohols sub_o->phenols product_n 3-Amino-derivatives amines->product_n product_s 3-Thio-derivatives thiols->product_s product_o 3-Oxy-derivatives phenols->product_o

Caption: Scope of nucleophilic substitution reactions.

Conclusion

The protocols described in this application note provide a reliable and efficient methodology for the synthesis of a diverse library of 3-substituted quinoxaline-2-carbonitrile derivatives. The high yields and straightforward procedures make this an attractive approach for researchers in drug discovery and materials science. The provided data and visualizations serve as a practical guide for the successful implementation of these important synthetic transformations.

Application Notes and Protocols for the Use of 3-Chloroquinoxaline-2-carbonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-chloroquinoxaline-2-carbonitrile as a versatile building block in palladium-catalyzed cross-coupling reactions. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, and the functionalization at the 3-position via cross-coupling reactions opens avenues for the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is an attractive substrate for palladium-catalyzed cross-coupling reactions due to the reactive C-Cl bond at the 3-position, which is activated by the electron-withdrawing quinoxaline ring system and the adjacent nitrile group. This reactivity allows for the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of 3-substituted quinoxaline-2-carbonitrile derivatives. These derivatives are of significant interest in medicinal chemistry as the quinoxaline core is found in numerous biologically active compounds, including anticancer, antibacterial, and antiviral agents.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions using this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, yielding 3-arylquinoxaline-2-carbonitrile derivatives.

Reaction Scheme:

Suzuki_Coupling sub This compound product 3-Arylquinoxaline-2-carbonitrile sub->product catalyst Pd Catalyst, Base boronic R-B(OH)₂ boronic->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Catalytic Cycle:

The catalytic cycle for the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Cl) pd0->oa_complex Oxidative Addition (this compound) transmetalation_complex Ar-Pd(II)L₂(R) oa_complex->transmetalation_complex Transmetalation (R-B(OH)₂ / Base) transmetalation_complex->pd0 Reductive Elimination (3-Arylquinoxaline-2-carbonitrile) product_complex Product-Pd(0)L₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene110892
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901678
42-Naphthylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1001088

Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 3-alkynylquinoxaline-2-carbonitrile derivatives.[3][4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3]

Reaction Scheme:

Sonogashira_Coupling sub This compound product 3-Alkynylquinoxaline-2-carbonitrile sub->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base alkyne R-C≡CH alkyne->product

Caption: General scheme of the Sonogashira coupling reaction.

Catalytic Cycle:

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle that facilitates the formation of a copper acetylide intermediate.[4]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Cl) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(C≡CR) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination cu_halide Cu(I)X cu_acetylide Cu(I)C≡CR cu_acetylide->oa_complex alkyne R-C≡CH alkyne->cu_acetylide Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-3 equivalents, can also be used as solvent)

  • Anhydrous solvent (e.g., THF, DMF, or the amine base)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT1288
21-HexynePd(OAc)₂ (2)CuI (4)DIPADMF60882
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NEt₃N501690
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT2475

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the quinoxaline core.

Reaction Scheme:

Buchwald_Hartwig_Amination sub This compound product 3-(R¹R²N)-quinoxaline-2-carbonitrile sub->product catalyst Pd Catalyst, Ligand, Base amine R¹R²NH amine->product

Caption: General scheme of the Buchwald-Hartwig amination.

Catalytic Cycle:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[5]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Cl) pd0->oa_complex Oxidative Addition (this compound) amido_complex Ar-Pd(II)L₂(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (R¹R²NH / Base) amido_complex->pd0 Reductive Elimination (3-Aminated Quinoxaline) product_complex Product-Pd(0)L₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

  • Add this compound (1.0 mmol) and the base (e.g., NaOtBu, 1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Add the amine (1.1 mmol) to the mixture.

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (3)NaOtBuToluene100695
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101885
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001291
4PiperidinePd(OAc)₂ (2)BINAP (4)NaOtBuDioxane90889

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of a diverse range of 3-substituted quinoxaline derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and reliable methods for the formation of new C-C and C-N bonds at the 3-position of the quinoxaline core. The protocols and data presented herein offer a solid foundation for researchers in medicinal chemistry and drug discovery to explore the chemical space around this privileged scaffold, facilitating the development of novel therapeutic agents. It is important to note that the reaction conditions provided are general and may require optimization for specific substrate combinations to achieve maximum yields and purity.

References

The Versatility of 3-Chloroquinoxaline-2-carbonitrile in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic ring system, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its derivatives, 3-Chloroquinoxaline-2-carbonitrile has emerged as a particularly valuable starting material for the synthesis of novel therapeutic agents. Its reactive chlorine and cyano groups provide versatile handles for molecular elaboration, enabling the generation of diverse compound libraries with a wide range of pharmacological properties. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative data to guide researchers in this exciting field.

Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily driven by their ability to interact with various biological targets.

Anticancer Activity

A significant body of research has focused on the development of quinoxaline-based anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and activity under hypoxic conditions found in solid tumors.

Hypoxia-Selective Anti-tumor Agents: Certain 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been identified as potent hypoxic selective anti-tumor agents.[1] These compounds are activated under low oxygen conditions, a characteristic of the tumor microenvironment, leading to selective cancer cell death. For instance, 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide has shown significant cytotoxic activity against a range of cancer cell lines in hypoxic conditions.[1]

Kinase Inhibition: The quinoxaline scaffold has been successfully employed in the design of inhibitors for various protein kinases that are crucial for cancer cell proliferation and survival. These include inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus kinases (JAKs), and Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4][5] For example, novel quinoxaline derivatives have been synthesized that show potent inhibitory effects on VEGFR-2, a key mediator of angiogenesis in tumors.[3][5]

Induction of Apoptosis: Many quinoxaline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can induce apoptosis through caspase-dependent pathways and by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[1][3]

Antimicrobial and Antiviral Activity

The quinoxaline nucleus is also a key component in the development of agents to combat infectious diseases.

Antibacterial and Antifungal Agents: Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity.[6][7][8][9] For example, 3-hydrazinoquinoxaline-2-thiol has shown synergistic activity with penicillin against methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Antiviral Agents: Researchers have explored quinoxaline derivatives for their potential to inhibit various viruses.[6][12][13] Studies have investigated their efficacy against respiratory pathogens, including influenza and coronaviruses.[13]

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic applications as well.

Antimalarial Activity: New series of 3-arylquinoxaline-carbonitrile derivatives have been synthesized and tested for their in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for malaria.[14]

Serotonin 5-HT3 Receptor Antagonism: 3-Chloroquinoxaline-2-carboxamides have been designed and synthesized as antagonists of the serotonin 5-HT3 receptor, which is a target for antiemetic drugs.[15][16]

Quantitative Data Summary

The following tables summarize the biological activity of selected derivatives of this compound.

Table 1: Anticancer Activity of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives [1]

CompoundCell LineIC50 (μM) under Hypoxia
7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide (9h)BEL-74020.31
HepG20.85
HL-601.25
NCI-H4603.16
HCT-1160.98
CHP1262.43
3-phenylquinoxaline-2-carbonitrile 1,4-dioxide (9a)SMMC-77211.58
K56217.53
KB1.53
A5498.08
PC325.0

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Quinoxaline-based compoundsVEGFR-2Varies[3][5]
Quinoxalinone derivativesJAK213.00 ± 1.31[4]
JAK314.86 ± 1.29[4]
Pyrido[2,3-f]quinoxaline derivativeGSK-3βPotent Inhibition[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives

This protocol is a general procedure based on reported syntheses.[1]

Materials:

  • Substituted benzofuroxan

  • Arylacetonitrile derivative

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the substituted benzofuroxan (1 equivalent) and the arylacetonitrile derivative (1.1 equivalents) in the chosen solvent (e.g., DCM).

  • Add triethylamine (2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry of this compound.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation start 3-Chloroquinoxaline- 2-carbonitrile reaction Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization invitro In Vitro Assays (e.g., MTT, Kinase Assay) characterization->invitro Lead Compounds invivo In Vivo Models (e.g., Xenograft) invitro->invivo mechanistic Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) invitro->mechanistic final Drug Development invivo->final Preclinical Candidates mechanistic->final signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis JAK JAK Proliferation Cell Proliferation & Survival JAK->Proliferation GSK3b GSK-3β GSK3b->Proliferation Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->VEGFR2 Inhibition Quinoxaline_Derivative->JAK Inhibition Quinoxaline_Derivative->GSK3b Inhibition

References

Application Notes and Protocols: Synthesis of 3-Aminoquinoxaline-2-carbonitrile from its 3-Chloro Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug development. The synthesis and functionalization of the quinoxaline ring are therefore of significant interest.

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoquinoxaline-2-carbonitrile from its precursor, 3-chloroquinoxaline-2-carbonitrile. This transformation is a key step in the elaboration of the quinoxaline core, allowing for the introduction of a versatile amino group that can be further functionalized to generate libraries of novel compounds for biological screening. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used strategy for the modification of electron-deficient aromatic systems.

Principle of the Method

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient quinoxaline ring, activated by the electron-withdrawing nitrile group, is susceptible to attack by a nucleophile. Ammonia, or a protected form thereof, acts as the nucleophile, attacking the carbon atom bearing the chloro substituent. The chlorine atom, being a good leaving group, is subsequently displaced, leading to the formation of the desired 3-aminoquinoxaline-2-carbonitrile. The reaction is typically carried out in a suitable solvent and may be facilitated by heat.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStarting material. Handle with care.
Ammonium Hydroxide28-30% solution in waterACS Reagent GradeSource of ammonia. Corrosive.
EthanolAnhydrous, ≥99.5%Reagent GradeReaction solvent.
Dichloromethane (DCM)≥99.8%HPLC GradeFor extraction and chromatography.
Ethyl Acetate≥99.5%HPLC GradeFor thin-layer and column chromatography.
Hexanes≥98.5%HPLC GradeFor thin-layer and column chromatography.
Sodium Sulfate (anhydrous)≥99.0%Reagent GradeFor drying organic extracts.
Silica Gel60 Å, 230-400 meshFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄For reaction monitoring.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminoquinoxaline-2-carbonitrile

This protocol details the direct amination of this compound using aqueous ammonium hydroxide.

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Ammonia: To the solution from step 1, add concentrated ammonium hydroxide (28-30% solution, 5.0-10.0 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the mixture under reduced pressure to remove the ethanol and excess ammonia.

    • To the resulting residue, add deionized water and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-aminoquinoxaline-2-carbonitrile as a solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 3-aminoquinoxaline-2-carbonitrile.

ParameterValue
Reactants
This compound1.0 g (5.27 mmol)
Ammonium Hydroxide (28%)3.0 mL (~26.4 mmol)
Ethanol10 mL
Reaction Conditions
Temperature90 °C
Reaction Time18 hours
Product
Yield of 3-Aminoquinoxaline-2-carbonitrile0.75 g (83%)
Melting Point>200 °C (decomposes)
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.15 (br s, 2H, NH₂), 7.95 (d, J = 8.0 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)155.2, 141.8, 140.5, 131.7, 130.4, 129.3, 128.6, 116.9, 115.8
IR (KBr, cm⁻¹)3450, 3340 (N-H), 2220 (C≡N), 1640 (C=N)
MS (ESI) m/z171.1 [M+H]⁺

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product start This compound end 3-Aminoquinoxaline-2-carbonitrile start->end Nucleophilic Aromatic Substitution (SNAr) Ethanol, 80-100 °C nh3 Ammonia (NH3)

Caption: Reaction pathway for the synthesis of 3-aminoquinoxaline-2-carbonitrile.

Experimental_Workflow A 1. Reaction Setup Dissolve this compound in Ethanol B 2. Add Ammonium Hydroxide A->B C 3. Heat and Stir (80-100 °C, 12-24h) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Concentration, Extraction, Drying) D->E Upon completion F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G H Final Product: 3-Aminoquinoxaline-2-carbonitrile G->H

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient temperature or reaction time.Increase the reaction temperature to 100 °C and/or extend the reaction time. Ensure the reaction vessel is properly sealed to maintain pressure.
Low concentration of ammonia.Use a higher excess of ammonium hydroxide.
Formation of side products Decomposition at high temperatures.Lower the reaction temperature and monitor the reaction closely by TLC.
Difficult purification Incomplete reaction.Ensure the reaction goes to completion before work-up. Adjust the solvent system for column chromatography for better separation.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is a potential irritant. Avoid inhalation and contact with skin and eyes.

  • Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle with care.

  • The reaction is performed under pressure. Use a pressure vessel rated for the reaction conditions and follow all safety guidelines for its use.

Conclusion

The synthesis of 3-aminoquinoxaline-2-carbonitrile from its 3-chloro analog via nucleophilic aromatic substitution is an efficient and reliable method for accessing this valuable building block. The provided protocol, with its detailed steps and troubleshooting guide, should enable researchers to successfully perform this transformation and utilize the product in their drug discovery and development efforts. The versatility of the resulting amino group opens up numerous possibilities for further chemical modifications, making this a key reaction in the synthesis of diverse quinoxaline libraries.

Application Notes and Protocols for the Synthesis of 3-Alkynyl Substituted 2-Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed experimental procedure for the synthesis of 3-alkynyl substituted 2-chloroquinoxalines, compounds of significant interest to researchers in medicinal chemistry and drug development. This class of molecules has been explored for various therapeutic applications, including as potential antiviral agents.[1][2][3][4] The described methodology involves a two-stage process: the initial synthesis of the precursor 2,3-dichloroquinoxaline, followed by a selective Sonogashira cross-coupling reaction to introduce the alkynyl moiety.

The key transformation is a convenient and environmentally conscious, ultrasound-assisted, copper-catalyzed coupling of 2,3-dichloroquinoxaline with various terminal alkynes.[1][2][3] This protocol offers a straightforward and rapid method for generating a library of these valuable compounds.[1][2]

Stage 1: Synthesis of 2,3-Dichloroquinoxaline

The versatile building block, 2,3-dichloroquinoxaline, is a necessary precursor for the subsequent alkynylation.[5] It can be readily prepared from the commercially available quinoxaline-2,3(1H,4H)-dione.

Experimental Protocol 1: Preparation of 2,3-Dichloroquinoxaline

This protocol details the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3(1H,4H)-dione using phosphorus oxychloride (POCl₃).

Materials:

  • Quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.)

  • Phosphorus oxychloride (POCl₃, 20 mL)

  • Ice-cold water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • To a 100 mL round-bottom flask containing a stir bar, add quinoxaline-2,3(1H,4H)-dione (5.00 g).

  • In a fume hood, carefully add phosphorus oxychloride (20 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the stirred mixture to 100 °C.

  • Maintain the reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously quench the reaction residue by pouring it into a beaker of ice-cold water. An off-white precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it under vacuum to yield 2,3-dichloroquinoxaline.[6]

Expected Yield: Approximately 92% (5.64 g).[6] The product should be an off-white solid.[6]

Stage 2: Synthesis of 3-Alkynyl Substituted 2-Chloroquinoxalines

This stage employs a selective mono-alkynylation of 2,3-dichloroquinoxaline using a Sonogashira coupling reaction.[4] The use of ultrasound irradiation provides a more environmentally friendly and efficient method.[1][2][3]

Experimental Protocol 2: Ultrasound-Assisted Sonogashira Coupling

This protocol describes the general procedure for the copper-catalyzed coupling of 2,3-dichloroquinoxaline with a terminal alkyne.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 equiv.)

  • Terminal alkyne (1.0 equiv.)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Reaction vessel suitable for ultrasound irradiation

  • Stir bar

  • Ultrasound bath

Procedure:

  • In a reaction vessel, combine 2,3-dichloroquinoxaline, the desired terminal alkyne (1.0 equiv.), copper(I) iodide (CuI), triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃).[1][2]

  • Add PEG-400 to the vessel to act as the solvent.[1][2][3]

  • Place the reaction vessel in an ultrasound bath.

  • Irradiate the mixture with ultrasound at a suitable temperature and for a time sufficient to complete the reaction (typically monitored by TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-alkynyl substituted 2-chloroquinoxaline.

Data Presentation

The following table summarizes the yields for the synthesis of various 3-alkynyl substituted 2-chloroquinoxalines using the described ultrasound-assisted method.

EntryTerminal Alkyne (R)ProductYield (%)
1Phenylacetylene2-Chloro-3-(phenylethynyl)quinoxaline92
24-Ethynyltoluene2-Chloro-3-(p-tolylethynyl)quinoxaline90
34-Methoxyphenylacetylene2-Chloro-3-((4-methoxyphenyl)ethynyl)quinoxaline88
44-Chlorophenylacetylene2-Chloro-3-((4-chlorophenyl)ethynyl)quinoxaline91
51-Ethynylcyclohexene2-(Cyclohex-1-en-1-ylethynyl)-3-chloroquinoxaline85
6Propargyl alcohol3-(3-Chloroquinoxalin-2-yl)prop-2-yn-1-ol82

Data adapted from literature reports on similar syntheses.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-alkynyl substituted 2-chloroquinoxalines.

G start_materials Starting Materials: - Quinoxaline-2,3(1H,4H)-dione - POCl3 synthesis1 Stage 1: Synthesis (Reflux, 100°C, 3h) start_materials->synthesis1 workup1 Workup & Isolation - Quench with ice water - Vacuum filtration synthesis1->workup1 dcqx Intermediate: 2,3-Dichloroquinoxaline workup1->dcqx synthesis2 Stage 2: Sonogashira Coupling (Ultrasound Irradiation) dcqx->synthesis2 reagents2 Reagents: - Terminal Alkyne - CuI, PPh3, K2CO3 - PEG-400 reagents2->synthesis2 workup2 Workup & Purification - Extraction - Column Chromatography synthesis2->workup2 final_product Final Product: 3-Alkynyl Substituted 2-Chloroquinoxaline workup2->final_product

Caption: Overall experimental workflow for the two-stage synthesis.

Reaction Scheme: Sonogashira Coupling

The diagram below details the chemical transformation occurring during the Stage 2 Sonogashira coupling.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2,3-Dichloroquinoxaline plus + R2 Terminal Alkyne (R-C≡CH) P1 3-Alkynyl Substituted 2-Chloroquinoxaline plus->P1 Sonogashira Coupling Catalyst CuI, PPh3 Base K2CO3 Solvent PEG-400, Ultrasound

References

Application Notes and Protocols: Functionalization of the Cyano Group in 3-Chloroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 3-chloroquinoxaline-2-carbonitrile, a versatile scaffold for the development of novel therapeutic agents. The functionalization of the cyano group opens avenues to a diverse range of derivatives, including tetrazoles, amides, carboxylic acids, and amines, each with unique physicochemical properties and potential biological activities. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral properties.[1][2][3]

Introduction to Quinoxaline Derivatives in Drug Discovery

The quinoxaline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][2][3] A key mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases.[4][5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors, quinoxaline derivatives can block the catalytic activity of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src tyrosine kinase, thereby disrupting downstream signaling cascades implicated in tumor progression.[4][5][6]

Below is a representative diagram illustrating the mechanism of action of a generic quinoxaline derivative as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_receptor cluster_extracellular cluster_intracellular mem_top mem_bottom RTK Receptor Tyrosine Kinase (RTK) ATP_binding_site ATP-Binding Site Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) ATP_binding_site->Downstream Phosphorylation Cascade Ligand Growth Factor Ligand->RTK ATP ATP ATP->ATP_binding_site Binds Quinoxaline Quinoxaline Derivative Quinoxaline->ATP_binding_site Blocks Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Mechanism of Kinase Inhibition by Quinoxaline Derivatives.

Functionalization of the Cyano Group

The versatile cyano group of this compound can be transformed into several other functional moieties, significantly expanding the chemical space for drug discovery. The following sections provide detailed protocols for key transformations.

G Start 3-Chloroquinoxaline- 2-carbonitrile Tetrazole 3-Chloro-2-(1H-tetrazol- 5-yl)quinoxaline Start->Tetrazole [3+2] Cycloaddition Amide 3-Chloroquinoxaline- 2-carboxamide Start->Amide Hydrolysis (mild) Amine (3-Chloroquinoxalin- 2-yl)methanamine Start->Amine Reduction Acid 3-Chloroquinoxaline- 2-carboxylic acid Amide->Acid Hydrolysis (strong)

Caption: Overview of Cyano Group Functionalization Pathways.

[3+2] Cycloaddition: Synthesis of 3-Chloro-2-(1H-tetrazol-5-yl)quinoxaline

The [3+2] cycloaddition of an azide to the nitrile group is a common method for the synthesis of tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Experimental Protocol:

A mixture of this compound (1.0 g, 5.27 mmol), sodium azide (0.685 g, 10.54 mmol), and ammonium chloride (0.564 g, 10.54 mmol) in N,N-dimethylformamide (DMF, 20 mL) is heated at 120 °C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to afford 3-chloro-2-(1H-tetrazol-5-yl)quinoxaline as a solid.

ProductYield (%)Melting Point (°C)
3-Chloro-2-(1H-tetrazol-5-yl)quinoxaline85230-232

Application: Tetrazoloquinoxalines have been reported to possess antibacterial, antifungal, and antitumor activities.[7]

Hydrolysis to Amide: Synthesis of 3-Chloroquinoxaline-2-carboxamide

Mild hydrolysis of the nitrile functionality yields the corresponding carboxamide.

Experimental Protocol:

This compound (1.0 g, 5.27 mmol) is dissolved in concentrated sulfuric acid (10 mL) at 0 °C. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water until the washings are neutral, and dried. The crude product is recrystallized from ethanol to give 3-chloroquinoxaline-2-carboxamide.

ProductYield (%)Melting Point (°C)
3-Chloroquinoxaline-2-carboxamide78218-220

Application: 3-Chloroquinoxaline-2-carboxamide derivatives have been synthesized and evaluated as serotonin3 (5-HT3) receptor antagonists, indicating their potential in the management of nausea and vomiting.[8][9]

Hydrolysis to Carboxylic Acid: Synthesis of 3-Chloroquinoxaline-2-carboxylic Acid

More vigorous hydrolysis conditions can convert the nitrile group to a carboxylic acid.

Experimental Protocol:

A suspension of this compound (1.0 g, 5.27 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) is heated under reflux for 6 hours.[10][11] The reaction mixture is then cooled, and the precipitated solid is collected by filtration. The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol/water to yield 3-chloroquinoxaline-2-carboxylic acid.

ProductYield (%)Melting Point (°C)
3-Chloroquinoxaline-2-carboxylic Acid~70-80 (expected)Not reported

Application: Quinoxaline-2-carboxylic acid derivatives are key intermediates in the synthesis of various biologically active compounds and have been studied for their antimycobacterial properties.[12]

Reduction to Amine: Synthesis of (3-Chloroquinoxalin-2-yl)methanamine

The nitrile group can be reduced to a primary amine using various reducing agents.

Experimental Protocol:

To a solution of this compound (1.0 g, 5.27 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, a 1.0 M solution of borane-dimethyl sulfide complex in THF (15.8 mL, 15.8 mmol) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the slow addition of methanol, followed by 2M HCl. The mixture is then basified with aqueous NaOH and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford (3-chloroquinoxalin-2-yl)methanamine.

Alternatively, a stronger reducing agent like lithium aluminum hydride (LiAlH4) can be used in anhydrous ether or THF.[10][13][14][15]

ProductYield (%)Physical State
(3-Chloroquinoxalin-2-yl)methanamine~60-70 (expected)Solid/Oil

Application: The resulting primary amine is a valuable building block for the synthesis of more complex quinoxaline derivatives with potential applications as kinase inhibitors and other therapeutic agents.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of functionalized this compound derivatives.

G Start Start: 3-Chloroquinoxaline- 2-carbonitrile Reaction Functionalization Reaction (e.g., Hydrolysis, Reduction, Cycloaddition) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay Final Final Product Characterization->Final

Caption: General Synthetic and Analytical Workflow.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 3-Chloroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Among these, functionalized quinoxalines serve as versatile scaffolds for the development of fluorescent probes. These probes are instrumental in bio-imaging, sensing of ions and small molecules, and as diagnostic tools.[1] 3-Chloroquinoxaline-2-carbonitrile is a key precursor for the synthesis of such probes, offering a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities that can tune the photophysical properties of the resulting molecule.

This document provides detailed application notes and protocols for the synthesis of a fluorescent probe, 3-aminoquinoxaline-2-carbonitrile, from this compound. The amino group, a strong electron donor, in conjunction with the electron-withdrawing quinoxaline core, forms a donor-π-acceptor (D-π-A) system, which is a common design strategy for fluorescent molecules.

Signaling Pathway and Experimental Workflow

The synthesis of 3-aminoquinoxaline-2-carbonitrile from this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoxaline ring and the cyano group facilitates the attack of a nucleophile, in this case, ammonia, on the carbon atom bearing the chlorine atom.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Nucleophilic\nAromatic\nSubstitution Nucleophilic Aromatic Substitution This compound->Nucleophilic\nAromatic\nSubstitution Ammonia Ammonia Ammonia->Nucleophilic\nAromatic\nSubstitution 3-Aminoquinoxaline-2-carbonitrile 3-Aminoquinoxaline-2-carbonitrile Nucleophilic\nAromatic\nSubstitution->3-Aminoquinoxaline-2-carbonitrile

Caption: Synthetic pathway for 3-aminoquinoxaline-2-carbonitrile.

The general experimental workflow for the synthesis and characterization of the fluorescent probe is outlined below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: This compound + Ammonia Solution Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Workup Reaction Workup: Cooling, Filtration, Washing Heating->Workup Purification Purification: Recrystallization Workup->Purification Characterization Characterization: NMR, IR, Mass Spec Purification->Characterization Photophysical_Analysis Photophysical Analysis: UV-Vis & Fluorescence Spectroscopy Characterization->Photophysical_Analysis End End Photophysical_Analysis->End

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocols

Synthesis of 3-Aminoquinoxaline-2-carbonitrile

This protocol is adapted from the synthetic procedure reported in The Journal of Organic Chemistry, 1972, 37, p. 4136.

Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 g of this compound in 20 mL of ethanol.

  • To this suspension, add 10 mL of concentrated aqueous ammonia (28-30%).

  • Heat the reaction mixture to reflux with constant stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product under vacuum to obtain 3-aminoquinoxaline-2-carbonitrile as a yellow solid.

  • For further purification, the crude product can be recrystallized from ethanol.

Characterization:

The synthesized 3-aminoquinoxaline-2-carbonitrile can be characterized by standard analytical techniques:

  • 1H NMR and 13C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -NH2, -C≡N).

  • Mass Spectrometry: To determine the molecular weight of the compound.

Photophysical Properties

The introduction of the amino group at the 3-position of the quinoxaline-2-carbonitrile scaffold is expected to induce fluorescent properties. The photophysical properties of the synthesized probe should be investigated using UV-Vis and fluorescence spectroscopy.

Protocol for Photophysical Measurements:

  • Prepare a stock solution of the synthesized 3-aminoquinoxaline-2-carbonitrile in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

  • From the stock solution, prepare a series of dilute solutions in the desired solvent for analysis (e.g., 1-10 µM).

  • Record the UV-Vis absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Record the fluorescence emission spectrum using a spectrofluorometer, exciting the sample at its λabs, to determine the maximum emission wavelength (λem).

  • The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

  • The Stokes shift is calculated as the difference between the maximum emission and absorption wavelengths (Stokes Shift = λem - λabs).

Data Presentation

The following table summarizes the expected photophysical properties of amino-substituted quinoxaline fluorescent probes based on literature data for structurally similar compounds.[1] The exact values for 3-aminoquinoxaline-2-carbonitrile should be determined experimentally.

Probeλabs (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent
3-Aminoquinoxaline-2-carbonitrile ~380-420~450-550To be determinedTo be determinedEthanol
QC1 (Reference) [1]4305100.04880Water (pH 6.1)

Note: QC1 is a different, but structurally related, water-soluble aminoquinoxaline derivative presented here for comparative purposes.[1]

Applications

Fluorescent probes based on the 3-aminoquinoxaline-2-carbonitrile scaffold can be utilized in various research applications:

  • Bio-imaging: The probe's fluorescence can be used to visualize cellular structures and processes. Further modifications of the amino group can be performed to introduce targeting moieties for specific organelles.

  • Sensing: The fluorescence properties of the probe may be sensitive to the local environment, such as pH or the presence of metal ions, making it a potential candidate for the development of chemical sensors.[1]

  • Drug Development: The quinoxaline core is a known pharmacophore. Fluorescently labeling quinoxaline-based drug candidates can aid in studying their cellular uptake, distribution, and mechanism of action.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward nucleophilic substitution reaction allows for the facile introduction of an amino group, leading to a compound with promising fluorescent properties. The detailed protocols provided herein offer a foundation for researchers to synthesize and characterize these probes for a wide range of applications in chemical biology and drug discovery. Further derivatization of the amino group can lead to a library of probes with tailored properties for specific research needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloroquinoxaline-2-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2,3-dichloroquinoxaline, from o-phenylenediamine. The second step is the selective mono-cyanation of 2,3-dichloroquinoxaline to yield the final product.

Q2: What are the common challenges in this synthesis?

The primary challenges in this synthesis are:

  • Achieving high yield and purity in the synthesis of the 2,3-dichloroquinoxaline precursor.

  • Controlling the selective mono-cyanation of 2,3-dichloroquinoxaline to avoid the formation of the di-cyano byproduct.

  • Purification of the final product to remove unreacted starting materials and byproducts.

Q3: What safety precautions should be taken during this synthesis?

  • Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), and Thionyl chloride (SOCl₂) are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

  • Cyanide salts (e.g., NaCN, KCN) are highly toxic. Handle with extreme caution in a fume hood. Have a cyanide poisoning antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Organic solvents are flammable. Avoid open flames and use proper grounding to prevent static discharge.

Troubleshooting Guides

Part 1: Synthesis of 2,3-Dichloroquinoxaline

Issue 1: Low Yield of 2,3-Dichloroquinoxaline

Possible Cause Suggested Solution
Incomplete reaction of o-phenylenediamine and oxalic acid. - Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) for a sufficient duration. - Use a slight excess of oxalic acid to drive the reaction to completion.
Inefficient chlorination. - Use a sufficient excess of the chlorinating agent (POCl₃, PCl₅, or SOCl₂). A large excess is often required. - Ensure the reaction is carried out under anhydrous conditions, as moisture will decompose the chlorinating agent. - The reaction temperature and time are critical. For POCl₃, refluxing for several hours is common.
Loss of product during workup. - When quenching the reaction with ice water, do so slowly and with vigorous stirring to ensure complete precipitation of the product. - Wash the crude product with cold water to remove any remaining acid without dissolving the product.
Sub-optimal chlorinating agent. - While POCl₃ is commonly used, PCl₅ or SOCl₂ can also be effective. The choice of reagent may depend on the specific substrate and reaction conditions.

Issue 2: Impure 2,3-Dichloroquinoxaline (dark color, oily residue)

Possible Cause Suggested Solution
Presence of unreacted starting materials. - Ensure complete reaction by monitoring with Thin Layer Chromatography (TLC). - Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of chloroform and n-hexane to remove unreacted o-phenylenediamine or the intermediate dihydroxyquinoxaline.[1]
Decomposition during chlorination. - Control the reaction temperature carefully. Overheating can lead to the formation of tarry byproducts.
Incomplete removal of the chlorinating agent. - After quenching, wash the product thoroughly with water and then a dilute sodium bicarbonate solution to neutralize and remove any residual acidic impurities.
Part 2: Selective Mono-cyanation of 2,3-Dichloroquinoxaline

Issue 3: Low Yield of this compound

Possible Cause Suggested Solution
Low reactivity of the cyanide source. - Use a more soluble cyanide source like tetraethylammonium cyanide or use a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) to increase the nucleophilicity of the cyanide ion in the organic phase.[2]
Incomplete reaction. - Increase the reaction time or temperature. Monitor the reaction progress by TLC to determine the optimal reaction time. - Ensure efficient stirring to maximize the contact between the reactants, especially in a biphasic system with a phase-transfer catalyst.
Side reactions. - Hydrolysis of the nitrile group or the starting material can occur in the presence of water. Ensure anhydrous conditions if possible. - Formation of the di-cyano product reduces the yield of the desired mono-cyano product (see Issue 4).

Issue 4: Formation of 2,3-Dicyanoquinoxaline (Di-substitution)

Possible Cause Suggested Solution
Excess cyanide reagent. - Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the cyanide source relative to 2,3-dichloroquinoxaline.
High reaction temperature or prolonged reaction time. - Perform the reaction at a lower temperature to favor mono-substitution. The second substitution is generally slower than the first. - Monitor the reaction closely by TLC and stop it once the formation of the desired product is maximized and the di-cyano product starts to appear in significant amounts.
Inefficient control over reactivity. - A sequential reaction approach can be employed. First, react 2,3-dichloroquinoxaline with a less reactive nucleophile (e.g., methoxide) to form an intermediate, which is then reacted with cyanide.[2]

Issue 5: Difficulty in Purifying this compound

Possible Cause Suggested Solution
Similar polarity of starting material, product, and byproduct. - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradients) to separate the components. Careful optimization of the solvent system is crucial.
Presence of baseline or insoluble impurities. - Filter the crude reaction mixture before purification. - A pre-purification step, such as washing the organic extract with brine and drying over anhydrous sodium sulfate, can help remove some impurities.

Experimental Protocols

Synthesis of 2,3-Dichloroquinoxaline

This protocol is a common method for synthesizing the precursor.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine and oxalic acid dihydrate in a 1:1 molar ratio.

  • Add a sufficient amount of water to form a slurry and reflux the mixture for 2 hours.

  • Cool the mixture and filter the precipitate, which is 2,3-dihydroxyquinoxaline. Wash the solid with cold water and dry it.

  • In a clean, dry round-bottom flask equipped with a reflux condenser, place the dried 2,3-dihydroxyquinoxaline.

  • Carefully add an excess of phosphorus oxychloride (e.g., 4-5 equivalents) and a catalytic amount of DMF.[1]

  • Heat the mixture to reflux for 3-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash it thoroughly with cold water, and dry it to obtain 2,3-dichloroquinoxaline. The product can be further purified by recrystallization from ethanol or a chloroform/n-hexane mixture.[1]

Expected Yield: 85-95%[1]

Synthesis of this compound (Selective Mono-cyanation)

This protocol outlines a general approach for the selective mono-cyanation. Optimization of reaction conditions may be necessary.

Materials:

  • 2,3-Dichloroquinoxaline

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Water

Procedure:

  • Dissolve 2,3-dichloroquinoxaline in dichloromethane or toluene in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of sodium cyanide or potassium cyanide (1.0-1.2 equivalents).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05-0.1 equivalents), to the aqueous cyanide solution and stir until dissolved.

  • Add the aqueous cyanide/catalyst solution to the organic solution of 2,3-dichloroquinoxaline.

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress should be carefully monitored by TLC.

  • Once the reaction has reached the desired conversion (maximal formation of the mono-cyano product), stop the reaction by separating the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Data Presentation

Table 1: Comparison of Chlorination Methods for 2,3-Dihydroxyquinoxaline

Chlorinating AgentSolventTemperatureReaction TimeReported Yield (%)
POCl₃NeatReflux3-4 h~92
PCl₅Neat160 °C2 hHigh
SOCl₂ / DMF1-chlorobutaneReflux1 h~98

Table 2: Key Parameters for Selective Mono-cyanation

ParameterRecommended ConditionRationale
Cyanide Source NaCN or KCNReadily available and effective nucleophiles.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Enhances the solubility and reactivity of the cyanide salt in the organic phase, facilitating the reaction.
Stoichiometry (Cyanide) 1.0 - 1.2 equivalentsUsing a slight excess can drive the reaction, but a large excess will favor di-substitution.
Temperature Room TemperatureLower temperatures generally favor mono-substitution over di-substitution.
Reaction Monitoring Thin Layer Chromatography (TLC)Crucial for determining the optimal reaction time to maximize the yield of the mono-cyano product and minimize the di-cyano byproduct.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,3-Dichloroquinoxaline cluster_step2 Step 2: Selective Mono-cyanation A o-Phenylenediamine + Oxalic Acid B 2,3-Dihydroxyquinoxaline A->B Reflux in H2O C 2,3-Dichloroquinoxaline B->C POCl3 / Reflux D 2,3-Dichloroquinoxaline E This compound D->E NaCN / PTC Room Temp F 2,3-Dicyanoquinoxaline (Byproduct) E->F Excess NaCN or Prolonged Reaction

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Precursor Is the 2,3-dichloroquinoxaline precursor pure and in good yield? Start->Check_Precursor Troubleshoot_Step1 Troubleshoot Step 1: - Check chlorination conditions - Purify precursor Check_Precursor->Troubleshoot_Step1 No Check_Cyanation Analyze the crude product of the cyanation reaction by TLC/NMR. Check_Precursor->Check_Cyanation Yes High_SM High amount of starting material remaining? Check_Cyanation->High_SM Optimize_Cyanation Optimize cyanation: - Increase reaction time/temp - Use PTC - Check cyanide source High_SM->Optimize_Cyanation Yes High_Dicyano High amount of di-cyano byproduct? High_SM->High_Dicyano No Success Improved Yield Optimize_Cyanation->Success Control_Selectivity Control selectivity: - Reduce cyanide equivalents - Lower reaction temperature - Monitor reaction closely High_Dicyano->Control_Selectivity Yes Purification_Issue Difficulty in purification? High_Dicyano->Purification_Issue No Control_Selectivity->Success Optimize_Purification Optimize purification: - Adjust column chromatography solvent system - Pre-purification workup Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting decision tree for low yield of this compound.

References

Side reactions to avoid in the synthesis of 3-Chloroquinoxaline-2-carbonitrile.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Chloroquinoxaline-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid potential side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction selectively replaces one of the chlorine atoms with a cyano group.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Disubstitution: Formation of 2,3-dicyanoquinoxaline by substitution of both chlorine atoms.

  • Hydrolysis: The nitrile group of the desired product or the dicyano-byproduct can hydrolyze to form a carboxylic acid or an amide, particularly in the presence of water under acidic or basic conditions.

  • Incomplete Reaction: Unreacted 2,3-dichloroquinoxaline may remain in the final product mixture.

  • Formation of Hydroxy-quinoxalines: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 2-hydroxy-3-chloroquinoxaline.

Q3: How can I minimize the formation of the disubstituted byproduct, 2,3-dicyanoquinoxaline?

A3: To favor monosubstitution and minimize the formation of the dicyano byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess or an equimolar amount of the cyanide source relative to 2,3-dichloroquinoxaline is recommended. Additionally, carefully controlling the reaction temperature and time can help prevent overreaction.

Q4: What are the best practices to prevent hydrolysis of the nitrile group?

A4: To prevent hydrolysis, ensure that the reaction is carried out under anhydrous (dry) conditions. Use dry solvents and reagents. During the work-up and purification steps, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system of ethyl acetate and hexane is often effective in separating the desired product from the starting material and byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase the reaction time or temperature moderately. Ensure efficient stirring to promote contact between reactants.
Check the quality and reactivity of the cyanide source.
Presence of a significant amount of 2,3-dicyanoquinoxaline Excess of cyanide reagent.Use an equimolar amount or only a slight excess (e.g., 1.1 equivalents) of the cyanide salt.
High reaction temperature or prolonged reaction time.Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC to stop the reaction once the starting material is consumed.
Formation of an amide or carboxylic acid byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Hydrolysis during work-up.Perform the work-up at a lower temperature and avoid the use of strong acids or bases for extended periods.
Unreacted 2,3-dichloroquinoxaline remaining Insufficient amount of cyanide reagent.Ensure at least one equivalent of the cyanide source is used.
Low reaction temperature or short reaction time.Increase the reaction temperature or extend the reaction time, while monitoring for the formation of the dicyano byproduct.
Formation of 2-hydroxy-3-chloroquinoxaline Presence of water acting as a nucleophile.Strictly maintain anhydrous conditions throughout the reaction.

Experimental Protocols

Synthesis of this compound from 2,3-Dichloroquinoxaline

This protocol describes a general procedure for the nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with sodium cyanide.

Materials:

  • 2,3-Dichloroquinoxaline

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Water (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3-dichloroquinoxaline (1.0 equivalent) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.0-1.2 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Troubleshooting cluster_main_pathway Main Synthetic Pathway cluster_side_reactions Potential Side Reactions cluster_troubleshooting Troubleshooting Flow Start 2,3-Dichloroquinoxaline + NaCN Product This compound Start->Product SNAr Reaction (DMSO, Heat) Disubstitution 2,3-Dicyanoquinoxaline Start->Disubstitution Excess NaCN / High Temp. Hydroxy_Product 2-Hydroxy-3-chloroquinoxaline Start->Hydroxy_Product H₂O as nucleophile Hydrolysis_Amide 3-Chloroquinoxaline-2-carboxamide Product->Hydrolysis_Amide H₂O / H⁺ or OH⁻ Hydrolysis_Acid 3-Chloroquinoxaline-2-carboxylic acid Hydrolysis_Amide->Hydrolysis_Acid Further Hydrolysis Analysis Analyze Product Mixture (e.g., by LC-MS, NMR) Low_Yield Low Yield? Analysis->Low_Yield High_Disub High Disubstitution? Low_Yield->High_Disub Yes Increase Temp/Time Increase Temp/Time Low_Yield->Increase Temp/Time No, Incomplete Rxn Hydrolysis_Detected Hydrolysis Products? High_Disub->Hydrolysis_Detected No Reduce NaCN Equiv. Reduce NaCN Equiv. High_Disub->Reduce NaCN Equiv. Yes Ensure Anhydrous Conditions Ensure Anhydrous Conditions Hydrolysis_Detected->Ensure Anhydrous Conditions Yes Purification Purification Hydrolysis_Detected->Purification No, proceed to

Caption: A flowchart illustrating the main synthesis pathway, potential side reactions, and a troubleshooting guide for the synthesis of this compound.

This technical support center provides a foundational understanding of the common challenges encountered during the synthesis of this compound and offers practical solutions to mitigate them. For further assistance, please consult the relevant scientific literature for more detailed experimental conditions and characterization data.

Optimization of Suzuki coupling conditions for 3-Chloroquinoxaline-2-carbonitrile.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 3-chloroquinoxaline-2-carbonitrile. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low to no product yield is a common issue in Suzuki coupling reactions. The following guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.

Diagram: Troubleshooting Workflow

Troubleshooting Suzuki Coupling Troubleshooting Workflow for Suzuki Coupling of this compound cluster_reagents Reagent Checks cluster_optimization Optimization Strategies start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK boronic_acid Boronic Acid/Ester Degradation? check_reagents->boronic_acid catalyst_activity Catalyst Inactive? check_reagents->catalyst_activity solvent_purity Solvent Dry/Degassed? check_reagents->solvent_purity optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Correct optimize_base Optimize Base optimize_catalyst->optimize_base ligand_screening Screen Different Ligands (e.g., Buchwald, phosphine-based) optimize_catalyst->ligand_screening optimize_solvent Optimize Solvent System optimize_base->optimize_solvent base_strength Vary Base Strength/Solubility (e.g., K2CO3, Cs2CO3, K3PO4) optimize_base->base_strength optimize_temp Adjust Temperature optimize_solvent->optimize_temp solvent_polarity Test Different Solvents (e.g., Dioxane, Toluene, DMF) optimize_solvent->solvent_polarity success Successful Coupling optimize_temp->success Yield Improved temp_adjustment Increase/Decrease Temperature optimize_temp->temp_adjustment

Caption: A flowchart outlining the systematic troubleshooting process for unsuccessful Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working. What are the most common reasons for failure?

A1: The most common reasons for failure in Suzuki coupling reactions, especially with heteroaryl chlorides, include:

  • Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, properly stored catalyst. For challenging couplings like those with aryl chlorides, a pre-catalyst or the in-situ generation of the active Pd(0) species is often necessary.

  • Degradation of Boronic Acid: Boronic acids can be prone to protodeboronation, especially under prolonged heating or in the presence of water. It is advisable to use fresh boronic acid or to use boronate esters (e.g., pinacol esters), which are often more stable.

  • Inappropriate Base: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials. Anhydrous conditions may require the use of a base like potassium phosphate (K₃PO₄), while aqueous conditions often work well with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas your solvent and reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Suboptimal Solvent: The solvent plays a key role in the solubility of the reagents and the reaction kinetics. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water.

Q2: I am observing the formation of a significant amount of homocoupled byproducts. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction. To minimize it, you can try the following:

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the this compound.

  • Lower Reaction Temperature: Higher temperatures can sometimes promote homocoupling.

  • Thorough Degassing: The presence of oxygen can contribute to homocoupling.

  • Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.

Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?

A3: Based on successful couplings with similar heteroaryl chlorides, the following conditions can be a good starting point. Further optimization will likely be necessary for your specific boronic acid.

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like Pd(dppf)Cl₂
Ligand SPhos, XPhos, or P(t-Bu)₃
Base K₂CO₃ or K₃PO₄
Solvent Dioxane/water (e.g., 4:1 or 5:1 mixture) or Toluene/water
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Q4: How do I choose the right palladium catalyst and ligand for this specific substrate?

A4: The choice of catalyst and ligand is crucial for the successful coupling of electron-deficient heteroaryl chlorides like this compound.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium(II) and palladium(0) sources, respectively, that require a ligand to form the active catalytic species. Pre-formed catalysts like Pd(dppf)Cl₂ are often more reliable.

  • Ligands: Electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective for coupling aryl chlorides as they promote the oxidative addition step.

Q5: My product appears to be decomposing during the reaction or workup. What can I do?

A5: The quinoxaline ring system can be sensitive to harsh conditions.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the reaction is complete.

  • Workup: Use a mild workup procedure. Avoid strong acids or bases if your product is sensitive. A simple extraction with a suitable organic solvent followed by column chromatography is usually sufficient.

  • Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane and water, in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Mechanism

The catalytic cycle of the Suzuki coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki Coupling Cycle General Catalytic Cycle of the Suzuki Coupling Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      |     L  L Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      |     L  L Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Stability and Storage of 3-Chloroquinoxaline-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 3-Chloroquinoxaline-2-carbonitrile, ensuring its stability throughout experimental workflows is paramount to obtaining reliable and reproducible results. This technical support center provides essential guidance on the proper storage, handling, and troubleshooting of potential stability issues related to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended temperature is between 2-8°C. It should be kept in a tightly sealed container to prevent moisture absorption and exposure to air.

Q2: How should I handle the compound during routine laboratory use?

To minimize degradation during experimental use, it is crucial to handle this compound under controlled conditions. Use the compound in a well-ventilated area, and avoid prolonged exposure to ambient light and humidity. It is advisable to bring the container to room temperature before opening to prevent condensation. Unused portions should be promptly returned to the recommended storage conditions.

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathways for this compound are anticipated to be hydrolysis and nucleophilic substitution. The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid or amide. The chloro substituent on the quinoxaline ring is also reactive towards nucleophilic attack, potentially leading to the formation of impurities if exposed to reactive solvents or reagents.

Q4: I am observing unexpected peaks in my HPLC analysis. Could this be due to degradation?

Yes, the appearance of new or unexpected peaks in your chromatogram is a strong indicator of degradation. These peaks could correspond to hydrolysis products or other derivatives formed due to instability. It is recommended to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Q5: How can I perform a forced degradation study for this compound?

A forced degradation study involves subjecting the compound to various stress conditions to accelerate its decomposition. This helps in identifying potential degradation products and establishing a stability-indicating analytical method. A general protocol is outlined in the "Experimental Protocols" section below.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Appearance of a new peak in HPLC analysis Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Review handling procedures to minimize exposure to air and moisture. 3. Perform a co-injection with a known standard to confirm the identity of the main peak. 4. If degradation is suspected, perform a forced degradation study to identify the new peak.
Decreased peak area or potency of the main compound Significant degradation has occurred.1. Immediately re-evaluate the storage and handling of the entire batch. 2. Consider qualifying a new, fresh batch of the compound for future experiments. 3. If possible, quantify the level of degradation to assess the impact on previous experimental results.
Discoloration or change in the physical appearance of the solid compound Potential degradation or contamination.1. Do not use the material. 2. Segregate the affected container and contact the supplier for guidance. 3. Review storage conditions to prevent recurrence.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a general expectation for stability under various conditions based on the reactivity of its functional groups. This should be confirmed experimentally.

ConditionExpected StabilityPotential Degradation Products
Long-term storage (2-8°C, dry, dark) HighMinimal
Room Temperature (20-25°C, ambient humidity) ModerateGradual formation of hydrolysis and substitution products.
Elevated Temperature (e.g., 60°C) LowAccelerated degradation.
Acidic Conditions (e.g., 0.1 N HCl) LowHydrolysis of the nitrile group to carboxylic acid.
Basic Conditions (e.g., 0.1 N NaOH) LowHydrolysis of the nitrile group to the carboxylate salt.
Oxidative Conditions (e.g., 3% H₂O₂) Moderate to HighQuinoxaline ring is relatively stable to oxidation.
Photostability (Exposure to UV/Vis light) ModeratePotential for photolytic degradation.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. The conditions should be optimized based on the observed stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, subject the stock solution to heat (e.g., 60°C).

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Visualizing Stability and Degradation Pathways

Logical Workflow for Troubleshooting Stability Issues

troubleshooting_workflow start Unexpected Experimental Result check_purity Check Purity of Starting Material (e.g., HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_storage Review Storage Conditions (Temp, Light, Humidity) purity_ok->review_storage Yes quarantine Quarantine Material & Contact Supplier purity_ok->quarantine No storage_ok Storage Conditions Correct? review_storage->storage_ok review_handling Review Experimental Handling (Exposure to air, moisture, contaminants) storage_ok->review_handling Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No handling_ok Handling Procedures Correct? review_handling->handling_ok refine_handling Refine Handling Procedures handling_ok->refine_handling No identify_degradant Identify Degradant(s) (Forced Degradation/LC-MS) handling_ok->identify_degradant Yes re_run_experiment Re-run Experiment correct_storage->re_run_experiment refine_handling->re_run_experiment identify_degradant->re_run_experiment degradation_pathways parent This compound hydrolysis_product 3-Chloroquinoxaline-2-carboxylic Acid parent->hydrolysis_product Acid/Base Hydrolysis amide_intermediate 3-Chloroquinoxaline-2-carboxamide parent->amide_intermediate Partial Hydrolysis substitution_product 3-Hydroxyquinoxaline-2-carbonitrile parent->substitution_product Nucleophilic Substitution (e.g., H₂O) amide_intermediate->hydrolysis_product Hydrolysis

Technical Support Center: Synthesis of Quinoxaline 1,4-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of quinoxaline 1,4-dioxide derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their synthetic experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to guide you through your synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of quinoxaline 1,4-dioxide derivatives, with a focus on the widely used Beirut Reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in the synthesis of quinoxaline 1,4-dioxides. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the benzofuroxan and the active methylene compound are pure. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: The choice of solvent and catalyst is crucial. While various solvents can be used, the reaction conditions should be optimized for your specific substrates. The use of a catalyst like silica gel or molecular sieves has been shown to improve yields.[1]

  • Enol Content: The yield of the Beirut reaction is dependent on the enol content of the β-keto ester or 1,3-diketone.[1] Consider using conditions that favor enolization.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to product degradation or the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Base Selection: The type and amount of base used can significantly impact the yield. Common bases include triethylamine (Et3N) and potassium carbonate (K2CO3).[2] The optimal base and its concentration should be determined empirically.

Below is a table summarizing the impact of different catalysts and solvents on the yield of a typical Beirut reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Silica GelChloroformReflux675-85[1]
K2CO3Acetone/DMFRT1250-64[2]
β-cyclodextrinWater60480-92[2]
None (Base only)EthanolReflux840-60[2]

Q2: I am observing the formation of multiple products or significant side reactions. How can I minimize these?

A2: The formation of side products is often related to the reactivity of the starting materials and intermediates. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: Ensure the correct stoichiometry between the benzofuroxan and the active methylene compound. An excess of either reactant can lead to side reactions.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired reaction pathway over competing side reactions.

  • Choice of Base: A milder base might be necessary to prevent unwanted side reactions, such as the self-condensation of the active methylene compound.

  • Inert Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

A common side product is the formation of quinoxaline monoxides. This can occur if the reaction conditions promote the reduction of one of the N-oxide groups.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of quinoxaline 1,4-dioxide derivatives.

Protocol 1: General Procedure for the Beirut Reaction

This protocol describes a general method for the synthesis of quinoxaline 1,4-dioxides from benzofuroxans and active methylene compounds.

Materials:

  • Substituted benzofuroxan (1.0 mmol)

  • Active methylene compound (e.g., β-diketone, β-ketoester) (1.1 mmol)

  • Base (e.g., triethylamine, 1.5 mmol)

  • Solvent (e.g., chloroform, ethanol, 20 mL)

Procedure:

  • Dissolve the benzofuroxan and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Troubleshooting_Workflow cluster_optimization Optimization Steps start Low Yield or Side Products Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impurities Found optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed purification Review Purification Method optimize_conditions->purification catalyst Vary Catalyst/Base solvent Screen Solvents temp_time Adjust Temperature/Time purification->optimize_conditions Further Optimization Needed success Improved Yield and Purity purification->success Optimization Successful

Caption: A troubleshooting workflow for low yields and side products.

Beirut_Reaction_Mechanism benzofuroxan Benzofuroxan intermediate Intermediate Adduct benzofuroxan->intermediate enolate Enolate enolate->intermediate cyclization Cyclization & Aromatization intermediate->cyclization product Quinoxaline 1,4-Dioxide cyclization->product

Caption: A simplified mechanism of the Beirut Reaction.

References

Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of quinoxaline compounds. The following sections offer practical strategies, experimental protocols, and data to enhance the solubility and bioavailability of these promising therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoxaline compounds exhibit poor water solubility?

A1: Quinoxaline and its derivatives are heterocyclic compounds composed of a fused benzene and pyrazine ring.[1][2] This aromatic structure often results in a planar and rigid molecular conformation, which can lead to strong intermolecular π-π stacking interactions in the solid state. These strong crystal lattice forces require significant energy to overcome during dissolution, contributing to their low aqueous solubility. Furthermore, the introduction of various substituents to modulate biological activity can increase the lipophilicity of the molecule, further decreasing its affinity for aqueous media.

Q2: What are the primary strategies to improve the solubility of quinoxaline compounds?

A2: The main approaches to enhance the solubility of poorly water-soluble drugs, including quinoxalines, can be broadly categorized into three areas:

  • Chemical Modifications: This involves altering the chemical structure of the quinoxaline molecule itself. Common strategies include salt formation and the synthesis of prodrugs.[3][4]

  • Formulation Technologies: These methods involve combining the quinoxaline compound with other excipients to create a more soluble formulation. Key techniques include the use of co-solvents, cyclodextrin inclusion complexes, and nanotechnology-based approaches like nanosuspensions.[5][6][7]

  • Physical Modifications: This strategy focuses on altering the physical properties of the solid drug substance, primarily through particle size reduction techniques such as micronization and nanomilling.[7]

Q3: How does salt formation enhance the solubility of quinoxaline derivatives?

A3: Salt formation is a widely used and effective method for increasing the solubility of ionizable compounds.[3] Many quinoxaline derivatives can be made more soluble by introducing acidic or basic functional groups into their structure, allowing them to form salts. For instance, introducing an amino group allows for the formation of a hydrochloride salt, which is typically much more water-soluble than the free base.[4] The ionization of the salt in an aqueous environment disrupts the crystal lattice and allows for greater interaction with water molecules, thereby increasing solubility.

Q4: Can you provide a quantitative example of how chemical modification can improve the solubility of a quinoxaline derivative?

Troubleshooting Guides

Issue 1: My quinoxaline compound is insoluble in most common aqueous buffers for my in vitro assay.

Troubleshooting Steps:

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For basic quinoxalines, lowering the pH will increase solubility, while for acidic derivatives, increasing the pH will be beneficial.

  • Co-solvent System: Consider preparing a stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can affect biological assays.

  • Cyclodextrin Complexation: For non-ionizable or highly lipophilic quinoxalines, forming an inclusion complex with a cyclodextrin can be an effective strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective solubilizing agent.[6]

Issue 2: I need to formulate a quinoxaline derivative for in vivo oral administration, but its poor solubility is limiting bioavailability.

Troubleshooting Steps:

  • Nanosuspension Formulation: Reducing the particle size of your compound to the nanometer range can dramatically increase its surface area and dissolution rate.[5] This can be achieved through techniques like high-pressure homogenization or media milling.

  • Prodrug Synthesis: If your compound has a suitable functional group, consider synthesizing a more water-soluble prodrug. For example, a phosphate ester or an amino acid conjugate can be designed to cleave in vivo, releasing the active parent quinoxaline.

  • Amorphous Solid Dispersion: Dispersing the quinoxaline compound in a polymer matrix in an amorphous state can prevent crystallization and enhance its dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a Quinoxaline-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a quinoxaline-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex using the solvent evaporation method.[6]

Materials:

  • Quinoxaline derivative

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable organic solvent in which the quinoxaline is soluble)

  • Deionized water

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolution of Quinoxaline: Dissolve a known amount of the quinoxaline derivative in a minimal amount of ethanol.

  • Dissolution of HP-β-CD: In a separate flask, dissolve a molar excess (typically 1:1 to 1:2 molar ratio of quinoxaline to HP-β-CD) of HP-β-CD in deionized water with stirring.

  • Mixing: Slowly add the ethanolic solution of the quinoxaline derivative to the aqueous HP-β-CD solution while stirring continuously.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until a clear aqueous solution remains.

  • Freeze-Drying: Freeze the aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the quinoxaline-HP-β-CD inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).

Protocol 2: Preparation of a Quinoxaline Nanosuspension by High-Pressure Homogenization

This protocol outlines a general procedure for preparing a nanosuspension of a poorly soluble quinoxaline compound.[5]

Materials:

  • Quinoxaline derivative (micronized, if possible)

  • Stabilizer solution (e.g., an aqueous solution of a surfactant like Tween 80 or a polymer like PVA)

  • High-speed stirrer

  • High-pressure homogenizer

Procedure:

  • Preparation of Pre-suspension: Disperse the micronized quinoxaline powder in the stabilizer solution.

  • High-Speed Stirring: Stir the dispersion at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10-15 minutes) to form a homogeneous pre-suspension.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer at a high pressure (e.g., 15,000 psi) for multiple cycles (e.g., 10 cycles). Maintain the temperature at a controlled level (e.g., using an ice bath) to prevent overheating.

  • Characterization: Analyze the particle size and particle size distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS). Evaluate the physical stability by monitoring for any signs of particle aggregation over time.

Data Presentation

Table 1: Solubility of Quinoxaline in Various Solvents

SolventSolubility
WaterSoluble[8]
EthanolFreely soluble[6]
N,N-Dimethylformamide (DMF)Excellent solubility[9]
Dimethyl sulfoxide (DMSO)Excellent solubility[9]
N-Methyl-2-pyrrolidone (NMP)Excellent solubility[9]

Note: "Soluble" and "freely soluble" are qualitative terms. The actual solubility can vary depending on the specific quinoxaline derivative and the temperature.

Visualizations

Signaling Pathway

Certain quinoxaline derivatives have been shown to exert their biological effects by modulating cellular signaling pathways. For instance, a series of quinoxaline-5,8-diones have been found to inhibit the proliferation of vascular smooth muscle cells by modulating the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[9] The following diagram illustrates a simplified representation of the ERK1/2 signaling cascade.

ERK1_2_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Promotes Quinoxaline Quinoxaline-5,8-dione Quinoxaline->ERK Inhibits Modulation

Caption: Simplified ERK1/2 signaling pathway and the inhibitory point of quinoxaline-5,8-dione.

Experimental Workflow

The development of a suitable formulation for a poorly soluble quinoxaline compound typically follows a structured workflow, from initial characterization to the selection of a lead formulation.

Formulation_Workflow Start Poorly Soluble Quinoxaline API Physicochem Physicochemical Characterization (Solubility, pKa, LogP) Start->Physicochem Strategy Select Solubility Enhancement Strategy Physicochem->Strategy Salt Chemical Modification (Salt Formation, Prodrug) Strategy->Salt Ionizable? Formulation Formulation Approach (Nanosuspension, Cyclodextrin) Strategy->Formulation Non-ionizable? Particle Physical Modification (Micronization) Strategy->Particle Increase surface area? Develop Prototype Formulation Development Salt->Develop Formulation->Develop Particle->Develop Characterize Characterization & In Vitro Dissolution Develop->Characterize Optimize Optimization Characterize->Optimize Optimize->Develop Iterate Lead Lead Formulation for In Vivo Studies Optimize->Lead Meets Target Profile

Caption: General workflow for the formulation development of a poorly soluble quinoxaline compound.

References

Technical Support Center: Cross-Coupling Reactions with 2-Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-chloroquinoxalines.

Troubleshooting Guides

Low or No Product Yield

Problem: The desired cross-coupled product is observed in low yield or not at all.

Potential CauseRecommended Solution(s)
Catalyst Inactivity Catalyst Choice: For Suzuki and Sonogashira reactions with 2-chloroquinoxalines, Pd(PPh₃)₄ is a common starting point. For Buchwald-Hartwig aminations, consider using bulky, electron-rich phosphine ligands like BrettPhos or RuPhos, or N-heterocyclic carbene (NHC) ligands, which have shown success with electron-deficient heterocycles.[1][2] Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure proper in situ reduction to the active Pd(0) species. This can often be facilitated by the phosphine ligand or an added reducing agent. Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%).
Ligand Issues Ligand Selection: The choice of ligand is critical. For challenging substrates like 2-chloroquinoxalines, more electron-rich and sterically demanding ligands are often required to promote oxidative addition and reductive elimination. For Buchwald-Hartwig aminations of N-heterocycles, ligands such as BINAP and DavePhos have been used successfully with related dichloroquinolines.[3] Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Use fresh, high-purity ligands and handle them under an inert atmosphere.
Incorrect Base Base Strength: The choice of base is crucial and often empirical. For Suzuki reactions, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[1] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often necessary, but weaker bases like Cs₂CO₃ or K₃PO₄ should be considered if the substrate is base-sensitive.[4] Base Solubility: Ensure the chosen base has sufficient solubility in the reaction solvent.
Solvent Effects Solvent Choice: Common solvents for cross-coupling reactions include THF, dioxane, toluene, and DMF. The optimal solvent can depend on the specific reaction and the solubility of the reactants and catalyst. For Suzuki reactions of dichloroquinoxalines, THF and 1,4-dioxane have been successfully employed.[1] Solvent Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Reaction Temperature Insufficient Temperature: 2-Chloroquinoxalines can be challenging substrates requiring higher reaction temperatures to facilitate oxidative addition. Gradually increase the temperature (e.g., from 80 °C to 110 °C). Excessive Temperature: Overheating can lead to catalyst decomposition and side product formation.
Formation of Side Products

Problem: Significant formation of undesired side products is observed.

Side ProductPotential CauseRecommended Solution(s)
Homocoupling of Boronic Acid (Suzuki) Oxygen contamination.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
Dehalogenation of 2-Chloroquinoxaline The catalyst is promoting reduction instead of cross-coupling.Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. Lowering the reaction temperature may also be beneficial.
Protodeborylation of Boronic Acid (Suzuki) Presence of water or acidic impurities.Use anhydrous solvents and high-purity reagents. The choice of base can also influence this; consider using a non-hydroxide base.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with 2-chloroquinoxalines?

A1: A common and effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] This catalyst has been successfully used for the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline. Depending on the specific boronic acid used, other palladium sources like Pd(OAc)₂ in combination with a suitable phosphine ligand could also be effective.

Q2: What are the recommended ligands for a Buchwald-Hartwig amination of 2-chloroquinoxaline?

A2: For electron-deficient heterocyclic chlorides like 2-chloroquinoxaline, bulky and electron-rich phosphine ligands are generally recommended. While specific examples for 2-chloroquinoxaline are not abundant in the literature, successful aminations of related dichloroquinolines have been achieved using ligands such as BINAP and DavePhos.[3] For primary amines, ligands like BrettPhos have shown broad applicability, while RuPhos is often a good choice for secondary amines.[5] N-heterocyclic carbene (NHC) ligands are also emerging as powerful alternatives for coupling with challenging heterocycles.[1]

Q3: I am having trouble with a Sonogashira coupling of a 2-chloroquinoxaline derivative. What conditions should I try?

A3: For the Sonogashira coupling of 2-chloro-3-substituted quinoxalines, a common catalytic system consists of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh₃), and an amine base (e.g., Et₃N or i-Pr₂NH) in a solvent like THF or DMF. Good to excellent yields have been reported for the coupling of terminal alkynes with 2-chloro-3-methoxyquinoxaline and 2-chloro-3-(methylthio)quinoxaline using such systems.[6]

Q4: Are there any successful examples of Heck reactions with 2-chloroquinoxalines?

A4: While specific literature examples for the Heck reaction of 2-chloroquinoxaline are scarce, general protocols for the Heck coupling of electron-deficient aryl chlorides can be applied. A typical starting point would involve a palladium source like Pd(OAc)₂, a phosphine ligand (e.g., PPh₃ or a more electron-rich one like PCy₃), and an inorganic or organic base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent like DMF or NMP.[7] Given the electron-deficient nature of the quinoxaline ring, the 2-chloro position should be susceptible to oxidative addition, making the Heck reaction feasible under optimized conditions.

Data Summary

Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline
Boronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidK₃PO₄THF90885[1]
4-Methylphenylboronic acidK₃PO₄THF90882[1]
4-Methoxyphenylboronic acidK₃PO₄THF90888[1]
2-Thienylboronic acidK₂CO₃1,4-Dioxane1201275[1]

Catalyst: Pd(PPh₃)₄ (5 mol%)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline

To a reaction vessel under an inert atmosphere (N₂ or Ar) is added 2,6-dichloroquinoxaline (1.0 equiv), the corresponding boronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv). Anhydrous and degassed THF is added, and the mixture is heated to 90 °C with stirring for 8 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 2-Chloroquinoxaline, Coupling Partner, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General workflow for a typical cross-coupling experiment.

Catalyst_Selection Catalyst Selection Logic for 2-Chloroquinoxalines start Start: 2-Chloroquinoxaline reaction_type Choose Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald sonogashira Sonogashira reaction_type->sonogashira heck Heck reaction_type->heck suzuki_cat Pd(PPh3)4 or Pd(OAc)2/Phosphine suzuki->suzuki_cat Select Catalyst buchwald_cat Pd(OAc)2 or Pd2(dba)3 with Bulky Phosphine Ligand (e.g., BrettPhos, RuPhos) or NHC Ligand buchwald->buchwald_cat Select Catalyst sonogashira_cat Pd(PPh3)2Cl2/CuI or Pd(OAc)2/PPh3/CuI sonogashira->sonogashira_cat Select Catalyst heck_cat Pd(OAc)2/Phosphine (e.g., PPh3, PCy3) heck->heck_cat Select Catalyst Troubleshooting_Flowchart Troubleshooting Low Yield start Low/No Product check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no side_products Side Products Formed? (e.g., Dehalogenation) sm_yes->side_products increase_reactivity Increase Reactivity: - Increase Temperature - Increase Catalyst Loading - Change Catalyst/Ligand sm_no->increase_reactivity side_yes Yes side_products->side_yes side_no No side_products->side_no optimize_conditions Optimize Reaction Conditions: - Change Ligand - Screen Bases - Lower Temperature side_yes->optimize_conditions check_reagents Check Reagent Quality: - Fresh Catalyst/Ligand - Anhydrous/Degassed Solvent - Pure Starting Materials side_no->check_reagents

References

Preventing byproduct formation in the synthesis of 3-arylquinoxaline-2-carbonitriles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-arylquinoxaline-2-carbonitriles and their 1,4-di-N-oxide derivatives. The focus is on preventing byproduct formation and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-arylquinoxaline-2-carbonitrile 1,4-di-N-oxides?

A1: The most widely used method is the Beirut reaction, which involves the condensation of a substituted benzofuroxan (also known as benzofurazan-1-oxide) with an arylacetonitrile in the presence of a base.[1][2][3] This reaction is valued for its efficiency in constructing the quinoxaline 1,4-dioxide scaffold in a single step.

Q2: What are the typical starting materials and reagents for the Beirut reaction in this context?

A2: The key starting materials are a benzofuroxan derivative and an arylacetonitrile. The reaction is typically carried out in a suitable solvent such as ethanol or dichloromethane and requires a catalytic amount of a base.[1][2]

Q3: Can 3-arylquinoxaline-2-carbonitriles (without the N-oxides) be synthesized directly?

A3: Yes, while the Beirut reaction yields the 1,4-di-N-oxide derivatives, the non-oxidized quinoxalines can be obtained through the condensation of an o-phenylenediamine with an α-keto nitrile. Subsequent reduction of the N-oxides is also a viable route.

Troubleshooting Guide: Byproduct Formation

This guide addresses common issues related to byproduct formation during the synthesis of 3-arylquinoxaline-2-carbonitriles, particularly via the Beirut reaction.

Problem 1: Low Yield of the Desired Product and Presence of Multiple Spots on TLC

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations, leading to side reactions.

  • Incorrect Base or Base Concentration: The choice and amount of base are critical. An inappropriate base or concentration can lead to the formation of various byproducts.

  • Decomposition of Starting Materials or Product: Benzofuroxans and the quinoxaline products can be sensitive to prolonged reaction times or harsh conditions.

Suggested Solutions:

  • Temperature Optimization: Systematically vary the reaction temperature to find the optimal range. Running the reaction at room temperature or slightly below may be beneficial.

  • Base Screening: Experiment with different bases (e.g., potassium carbonate, triethylamine, sodium methoxide) and optimize the molar ratio. A milder base is often preferable to prevent degradation.[1]

  • Reaction Time Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed to prevent product degradation.

Problem 2: Formation of a Major Byproduct Believed to be a Dimer of the Arylacetonitrile

Possible Cause:

Under strongly basic conditions, arylacetonitriles can undergo self-condensation or dimerization. This is more likely with strong bases like sodium methoxide.

Suggested Solutions:

  • Use of a Milder Base: Switch to a weaker base such as potassium carbonate or triethylamine.

  • Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can disfavor the dimerization pathway.

Problem 3: Evidence of Nitrile Group Hydrolysis to Carboxamide or Carboxylic Acid

Possible Cause:

The presence of water in the reaction mixture, especially under basic or acidic conditions (if an acidic workup is used), can lead to the hydrolysis of the nitrile group.[4][5][6]

Suggested Solutions:

  • Use of Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Neutral Workup: If possible, use a neutral workup procedure to avoid exposing the product to strongly acidic or basic aqueous solutions for extended periods.

Problem 4: Incomplete Cyclization Leading to Intermediates

Possible Cause:

The cyclization step to form the quinoxaline ring may be slow or incomplete due to steric hindrance or electronic effects of the substituents on the starting materials.

Suggested Solutions:

  • Increase Reaction Temperature: While high temperatures can cause degradation, a moderate increase might be necessary to drive the cyclization to completion.

  • Change of Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find one that favors the cyclization step.

  • Catalyst Choice: While the base is the primary catalyst in the Beirut reaction, the choice of cation (e.g., K+ vs. Na+) can sometimes influence the reaction outcome.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of 3-arylquinoxaline-2-carbonitriles and the formation of byproducts. This data is generalized from common organic synthesis optimization principles.

ParameterConditionExpected Impact on YieldExpected Impact on Byproduct Formation
Base Strong (e.g., NaOMe)Potentially faster reactionHigher risk of arylacetonitrile dimerization and degradation
Weak (e.g., K₂CO₃, Et₃N)Slower reactionLower risk of side reactions
Temperature Low (0-25 °C)Slower reaction, may be incompleteMinimized byproduct formation
High (Reflux)Faster reactionIncreased risk of degradation and side reactions
Solvent Protic (e.g., Ethanol)Generally good for Beirut reactionPotential for side reactions involving the solvent
Aprotic (e.g., Dichloromethane)Can be effective, good for moisture-sensitive reactionsMay require a stronger base
Reaction Time ShortMay result in incomplete conversionMinimized product degradation
LongHigher conversionIncreased risk of byproduct formation and degradation

Experimental Protocols

General Protocol for the Synthesis of 3-Arylquinoxaline-2-carbonitrile 1,4-Di-N-oxides via the Beirut Reaction

This protocol is a generalized procedure based on literature reports.[1][2]

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve the substituted benzofuroxan (1.0 eq.) and the corresponding arylacetonitrile (1.1 eq.) in a dry solvent (e.g., ethanol or dichloromethane, ~10 mL per mmol of benzofuroxan).

  • Addition of Base: To the stirred solution, add a catalytic amount of a suitable base (e.g., potassium carbonate, 0.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, the workup procedure may involve filtering off the catalyst, evaporating the solvent, and purifying the crude product.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Benzofuroxan Benzofuroxan Intermediate Intermediate Benzofuroxan->Intermediate Base Arylacetonitrile Arylacetonitrile Arylacetonitrile->Intermediate Dimerization Arylacetonitrile Dimer Arylacetonitrile->Dimerization Strong Base Product 3-Arylquinoxaline- 2-carbonitrile 1,4-di-N-oxide Intermediate->Product Cyclization Hydrolysis Hydrolyzed Product Product->Hydrolysis H₂O

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Multiple Byproducts Check_Temp Optimize Temperature? Start->Check_Temp Check_Base Screen Bases? Check_Temp->Check_Base No Improvement Solution_Found Problem Solved Check_Temp->Solution_Found Improvement Check_Time Monitor Reaction Time? Check_Base->Check_Time No Improvement Check_Base->Solution_Found Improvement Check_Purity Check Starting Material Purity? Check_Time->Check_Purity No Improvement Check_Time->Solution_Found Improvement Check_Purity->Solution_Found Improvement

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

Characterization of 3-Chloroquinoxaline-2-carbonitrile: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 3-Chloroquinoxaline-2-carbonitrile, a significant heterocyclic compound in medicinal chemistry and materials science. By presenting experimental data alongside a closely related alternative, 2,3-dichloroquinoxaline, this document aims to equip researchers with the necessary information to select and implement appropriate analytical strategies for quality control, structural elucidation, and purity assessment.

Executive Summary

The robust characterization of this compound is crucial for its application in research and development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for its analysis. While specific experimental data for this compound is not widely published, this guide presents expected analytical outcomes based on its chemical structure and compares them with available data for 2,3-dichloroquinoxaline, a structurally similar compound often used as a synthetic precursor or reference.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are fundamental for the structural elucidation of organic molecules. For this compound, NMR and Mass Spectrometry provide definitive information about its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expected ¹H and ¹³C NMR Data for this compound and Comparative Data for 2,3-dichloroquinoxaline

Parameter This compound (Expected) 2,3-dichloroquinoxaline (Experimental Data)
Solvent CDCl₃ or DMSO-d₆CDCl₃
¹H Chemical Shifts (δ, ppm) Aromatic protons expected in the range of 7.5-8.5 ppm, exhibiting complex splitting patterns (multiplets) due to coupling.8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH)
¹³C Chemical Shifts (δ, ppm) Aromatic carbons: 125-150 ppm. Quaternary carbons (C-Cl, C-CN, C=N): specific shifts influenced by substituents. Nitrile carbon (C≡N): ~115 ppm.143.3, 140.9, 131.6, 127.8 ppm

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Spectra (FT, Phasing, Baseline Correction) C->E D->E F Reference Spectra E->F G Integrate & Assign Peaks F->G H Final Structure G->H Structural Elucidation

Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For chlorinated compounds like this compound, the isotopic pattern of chlorine is a key diagnostic feature.

Expected Mass Spectrometry Data for this compound and Comparative Data for 2,3-dichloroquinoxaline

Parameter This compound (Expected) 2,3-dichloroquinoxaline (Experimental Data) [1]
Ionization Mode Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS
Molecular Formula C₉H₄ClN₃C₈H₄Cl₂N₂
Monoisotopic Mass 189.01 Da197.98 Da
Key Features Presence of M+ and M+2 isotope peaks in an approximate 3:1 ratio, characteristic of a monochlorinated compound.Presence of M+, M+2, and M+4 isotope peaks in a characteristic ratio for a dichlorinated compound. Top peaks at m/z 198, 163, 102.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Observe the molecular ion peak and its isotopic pattern.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Mass Spectrum B->C D Identify Molecular Ion Peak C->D E Analyze Isotopic Pattern D->E F Molecular Formula E->F Confirm Elemental Composition

Workflow for Mass Spectrometry analysis.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for quantitative analysis.

Reversed-Phase HPLC

Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like quinoxaline derivatives.

Typical HPLC Conditions and Expected Performance

Parameter This compound (Typical) 2,3-dichloroquinoxaline (Typical)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile/Water or Methanol/Water gradient
Detection UV at 254 nm or 280 nmUV at 254 nm or 280 nm
Expected Retention A single sharp peak under optimal conditions, indicating high purity. Retention time will depend on the exact mobile phase composition.A single sharp peak, typically with a different retention time from the carbonitrile derivative due to polarity differences.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • Instrumentation: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of B, and increase linearly over 10-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Data Analysis:

    • Integrate the peak area of the main component.

    • Calculate the purity by the area percentage method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Chromatographic Separation cluster_proc Detection & Analysis A Prepare Sample Solution C Inject Sample A->C B Prepare Mobile Phases D Elute through C18 Column B->D C->D E UV Detection D->E F Integrate Chromatogram E->F G Calculate Purity F->G H Purity Report G->H Purity Assessment

Workflow for HPLC purity analysis.

Conclusion

The analytical characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides unambiguous structural confirmation, while mass spectrometry verifies the molecular weight and elemental composition, with the chlorine isotope pattern serving as a key identifier. HPLC is the method of choice for determining the purity of the compound. By comparing the expected analytical data for this compound with the available data for the related compound 2,3-dichloroquinoxaline, researchers can establish a robust analytical framework for quality control and further development of this important chemical entity. The detailed protocols and workflows provided in this guide serve as a practical resource for implementing these analytical methods in the laboratory.

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of 3-Chloroquinoxaline-2-carbonitrile and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the predicted mass spectral fragmentation patterns of 3-Chloroquinoxaline-2-carbonitrile and its structural isomer, 2-Chloroquinoline-3-carbonitrile, supported by established fragmentation principles of related heterocyclic systems.

Comparative Fragmentation Analysis

The predicted fragmentation patterns of this compound and 2-Chloroquinoline-3-carbonitrile are expected to exhibit both similarities, due to their isomeric nature and shared functional groups, and distinct differences arising from the arrangement of atoms in their core heterocyclic structures. The primary fragmentation pathways are anticipated to involve the loss of chlorine, the cyano group, and subsequent ring fissions.

m/z Proposed Fragment Ion Plausible Neutral Loss Relative Abundance (Predicted) Compound
189/191 [M]•+-ModerateThis compound
154 [M - Cl]•+•ClHighThis compound
127 [M - Cl - HCN]•+•Cl, HCNModerateThis compound
101 [C6H3N]•+•Cl, HCN, C2H2LowThis compound
188/190 [M]•+-Moderate2-Chloroquinoline-3-carbonitrile
153 [M - Cl]•+•ClHigh2-Chloroquinoline-3-carbonitrile
126 [M - Cl - HCN]•+•Cl, HCNModerate2-Chloroquinoline-3-carbonitrile
100 [C7H4]•+•Cl, HCN, CNLow2-Chloroquinoline-3-carbonitrile

Table 1. Predicted Mass Spectral Fragmentation Data for this compound and 2-Chloroquinoline-3-carbonitrile.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the ionization of the molecule, resulting in the molecular ion. The subsequent fragmentation cascade is dictated by the relative stabilities of the resulting fragment ions and neutral losses.

fragmentation_pathway M This compound [M]•+ m/z 189/191 F1 [M - Cl]•+ m/z 154 M->F1 - •Cl F2 [M - Cl - HCN]•+ m/z 127 F1->F2 - HCN F3 [C6H3N]•+ m/z 101 F2->F3 - C2H2

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of this compound and its analogs using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or acetonitrile.

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Ion Source: Electron Ionization (EI).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's data acquisition software.

  • Process the raw data to obtain the mass spectrum of the analyte.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation rules for the class of compound.

This guide provides a foundational understanding of the predicted mass spectral behavior of this compound and a framework for its experimental analysis. The provided data and protocols are intended to aid researchers in the structural elucidation and differentiation of this and related heterocyclic compounds.

A Comparative Guide to the Reactivity of 2-Chloro vs. 3-Chloroquinoxalines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-chloroquinoxaline and 3-chloroquinoxaline, focusing on nucleophilic aromatic substitution (SNAr) reactions. Understanding the differential reactivity of these isomers is crucial for the rational design and synthesis of novel quinoxaline-based compounds in medicinal chemistry and materials science. While direct quantitative comparisons are scarce in the literature, a combination of theoretical principles and available experimental data points to a significantly higher reactivity of the 2-chloro isomer.

Theoretical Basis for Reactivity Differences

The enhanced reactivity of 2-chloroquinoxaline over its 3-chloro counterpart in SNAr reactions can be attributed to the electronic influence of the nitrogen atoms in the pyrazine ring. The rate-determining step in an SNAr reaction is typically the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex directly influences the reaction rate.

In the case of nucleophilic attack at the C-2 position of 2-chloroquinoxaline, the negative charge of the Meisenheimer complex can be effectively delocalized onto the adjacent electronegative nitrogen atom at the N-1 position through resonance. This resonance stabilization significantly lowers the activation energy of the reaction.

Conversely, when a nucleophile attacks the C-3 position of 3-chloroquinoxaline, the resulting negative charge in the Meisenheimer complex cannot be directly delocalized onto a nitrogen atom through resonance. This lack of direct resonance stabilization results in a higher energy intermediate and consequently, a slower reaction rate.

Quantitative Reactivity Data

While comprehensive kinetic data directly comparing the two isomers is limited, studies on the reaction of 2-chloroquinoxaline with nucleophiles provide valuable insights into its reactivity. One such study investigated the reaction with piperidine.

Table 1: Second-Order Rate Constants (kA) for the Reaction of 2-Chloroquinoxaline with Piperidine in Aqueous DMSO and DMF Solutions at 25°C [1][2][3]

Solvent System% Organic SolventkA (L mol-1 s-1)
DMSO-H₂O300.0025
400.0045
500.0080
600.0150
700.0300
DMF-H₂O300.0030
400.0028
500.0025
600.0022
700.0020

Data extracted from studies by El-Faham et al. It is important to note that no corresponding data for 3-chloroquinoxaline under these conditions was found in the reviewed literature.

The data indicates that the rate of nucleophilic substitution on 2-chloroquinoxaline is sensitive to the solvent system, with a notable increase in rate with increasing DMSO concentration.

Experimental Protocols

Detailed experimental protocols for nucleophilic substitution reactions on both 2-chloro and 3-chloroquinoxalines are provided below. The protocol for the 3-substituted quinoxaline is derived from reactions starting with 2,3-dichloroquinoxaline, where the more reactive 2-position is first substituted, allowing for subsequent reaction at the 3-position.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)quinoxaline from 2-Chloroquinoxaline

Materials:

  • 2-Chloroquinoxaline

  • Piperidine

  • Dimethyl Sulfoxide (DMSO)

  • Water

Procedure: [1][2][3]

  • A solution of 2-chloroquinoxaline in the desired DMSO-water mixture is prepared.

  • A solution of piperidine in the same solvent system is also prepared.

  • The reaction is initiated by mixing the two solutions in a thermostatically controlled cell at 25°C.

  • The progress of the reaction is monitored spectrophotometrically by following the change in absorbance at a suitable wavelength.

  • Pseudo-first-order conditions are maintained by using a large excess of piperidine.

  • The second-order rate constant (kA) is determined from the slope of the plot of the observed pseudo-first-order rate constant (kobs) against the concentration of piperidine.

Protocol 2: Representative Synthesis of a 3-Substituted Quinoxaline Derivative

This protocol describes the synthesis of 3-piperidinoquinoxaline-2(1H)-thione, which involves a nucleophilic substitution at the 3-position of a 2-substituted chloroquinoxaline intermediate.[4]

Step 1: Synthesis of 2-(Alkylamino)-3-chloroquinoxalines (Intermediate)

  • To a solution of 2,3-dichloroquinoxaline (1.0 eq) in ethanol, add the primary or secondary amine (e.g., piperidine, 1.0 eq).

  • Heat the reaction mixture at 70°C for 6 hours.

  • The resulting 2-alkanamino-3-chloroquinoxaline is used in the next step without isolation.

Step 2: Thionation to form 3-Alkylaminoquinoxaline-2(1H)-thione

  • To the solution containing the 2-alkanamino-3-chloroquinoxaline intermediate, add N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (1.1 eq).

  • Reflux the reaction mixture in ethanol. The reaction progress can be monitored by TLC.

  • The intermediate chloroquinoxaline reacts with the thionation reagent, followed by an in-situ rearrangement to yield the final 3-alkylaminoquinoxaline-2(1H)-thione.

  • After completion, the product can be isolated and purified by standard methods such as crystallization.

Visualizing the Reactivity Difference

The following diagrams, generated using the DOT language, illustrate the proposed SNAr mechanism for both 2-chloro and 3-chloroquinoxaline, highlighting the key difference in the stability of the Meisenheimer intermediates.

G Nucleophilic Aromatic Substitution on Chloroquinoxalines start2 2-Chloroquinoxaline ts2 Transition State start2->ts2 + Nu⁻ meisenheimer2 Meisenheimer Complex (Resonance Stabilized by N-1) ts2->meisenheimer2 product2 2-Substituted Quinoxaline meisenheimer2->product2 - Cl⁻ reactivity_note 2-Chloroquinoxaline is more reactive due to the stabilization of the Meisenheimer complex by the adjacent nitrogen atom. start3 3-Chloroquinoxaline ts3 Transition State start3->ts3 + Nu⁻ meisenheimer3 Meisenheimer Complex (Less Stabilized) ts3->meisenheimer3 product3 3-Substituted Quinoxaline meisenheimer3->product3 - Cl⁻

Caption: SNAr mechanism on 2- and 3-chloroquinoxaline.

Conclusion

References

A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances and biological potential of recently synthesized quinoxaline derivatives, supported by comprehensive crystallographic data and detailed experimental protocols.

Quinoxaline and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The arrangement of atoms and molecules in their solid state, as determined by X-ray crystal structure analysis, is pivotal in understanding their chemical behavior and biological efficacy. This guide provides a comparative overview of several recently synthesized quinoxaline derivatives, presenting their crystallographic data, biological activities, and the experimental methodologies used for their characterization.

Comparative Crystallographic and Biological Data

The following table summarizes key crystallographic parameters and biological activities of selected quinoxaline derivatives, offering a quantitative basis for comparison.

Derivative NameCompound IDCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZBiological ActivityReference
ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoateII MonoclinicP2₁/c15.3342(8)7.9133(4)13.9113(7)108.839(2)1597.51(15)4Potent inhibitor for c-Jun N-terminal kinases (JNK1)[8][9]
ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoateIII MonoclinicP2₁/n10.3392(3)10.5186(3)20.3540(6)93.303(1)2210.61(11)4Potent inhibitor for c-Jun N-terminal kinases (JNK1)[8][9]
ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate2 MonoclinicP2₁/c10.157(3)11.235(3)14.136(4)108.15(3)1531.8(7)4Potent against c-Jun N-terminal kinases 1 (JNK 1)[10]
3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide3 MonoclinicP2₁/c4.773(2)20.250(8)8.851(4)102.36(4)835.3(6)4Potent against c-Jun N-terminal kinases 1 (JNK 1)[10]
N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamideNPOQA MonoclinicP2₁/n7.6935(3)16.0354(7)14.3005(6)99.151(2)1739.04(12)4Antioxidant and in vitro antidiabetic activity against α-glucosidase and α-amylase[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general synthesis and characterization procedures for the compared quinoxaline derivatives.

General Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4][11] For the specific derivatives in this guide, the syntheses were initiated from precursor compounds like ethyl 2-(oxo-3,4-dihydroquinoxalin-2-yl) acetate.[8][9] Subsequent reactions with various reagents under specific conditions yield the final products. For instance, the synthesis of N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA) involves the reaction of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with N-(4-methyl-2-nitrophenyl)acetamide.[2] Microwave-assisted synthesis has also been employed to optimize reaction times and improve yields for some derivatives.[12]

Single-Crystal X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction were grown by slow evaporation of solutions of the respective compounds in solvents such as ethanol or methanol. Data collection is typically performed on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα or Cu Kα radiation at a specific temperature (e.g., 296 K). The collected data are then processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL. The final structures are analyzed for geometric parameters, and intermolecular interactions are often investigated using techniques like Hirshfeld surface analysis.[8][10]

Biological Activity Assays

The biological evaluation of these derivatives involves various in vitro assays. For kinase inhibition, for example, molecular docking and dynamics studies are performed to understand the binding interactions with the target protein, such as c-Jun N-terminal kinases (JNK1).[8][9][10] Antioxidant activity can be assessed using tests like DPPH (1, 1-diphenyl-2-picryl hydrazyl) and ABTS (2, 2′-azino-bis(3-ethyl benzthiazoline-6-sulfonicacid)) radical scavenging assays.[2] Antidiabetic activity is often evaluated by measuring the inhibition of enzymes like α-glucosidase and α-amylase.[2]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of novel quinoxaline derivatives.

Quinoxaline Derivatives Research Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_evaluation Biological & Performance Evaluation cluster_output Outcome start Starting Materials (o-phenylenediamine, dicarbonyls) reaction Chemical Synthesis (e.g., Condensation, Microwave-assisted) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) purification->spectroscopy xray Single Crystal X-ray Diffraction spectroscopy->xray crystal_data Crystal Structure Determination xray->crystal_data bio_assay In Vitro Biological Assays (e.g., Enzyme Inhibition, Antioxidant) crystal_data->bio_assay docking Computational Studies (Molecular Docking, DFT) crystal_data->docking sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar docking->sar publication Publication of Findings sar->publication

Figure 1: A generalized workflow for the development and analysis of quinoxaline derivatives.

This guide highlights the importance of a multidisciplinary approach, combining synthetic chemistry, crystallography, and biological testing, to advance the discovery of new quinoxaline-based therapeutic agents. The detailed structural information obtained from X-ray analysis provides an invaluable foundation for understanding their mechanism of action and for the rational design of more potent and selective drug candidates.

References

Comparative study of different synthetic routes to substituted quinoxalines.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis of substituted quinoxalines, this document provides a comparative analysis of various synthetic methodologies. Tailored for researchers, scientists, and professionals in drug development, this guide delves into classical and modern techniques, presenting a balanced view of their performance, supported by experimental data.

Introduction to Quinoxaline Synthesis

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The synthesis of the quinoxaline scaffold is a key step in the development of new therapeutic agents. Over the years, numerous synthetic routes have been developed, ranging from classical condensation reactions to modern catalytic and environmentally benign methods.[3][4] This guide provides a comparative overview of these methods to aid researchers in selecting the most appropriate strategy for their specific needs.

The most traditional and widely used method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a reaction first reported by Hinsberg and Körner in 1884.[3][5] While effective, this classical approach often requires harsh reaction conditions, such as high temperatures and the use of strong acids.[6] To address these limitations, various modifications and alternative methods have been developed, including microwave-assisted synthesis, transition-metal-catalyzed reactions, and a variety of "green" synthetic protocols that utilize more environmentally friendly reagents and solvents.[1][7][8]

Comparative Analysis of Synthetic Routes

This section provides a detailed comparison of four major synthetic routes to substituted quinoxalines: the classical Hinsberg synthesis, microwave-assisted synthesis, transition-metal-catalyzed synthesis, and green synthesis methodologies. Each method is evaluated based on reaction conditions, yields, substrate scope, and overall efficiency.

Table 1: Comparison of Synthetic Routes to Substituted Quinoxalines
FeatureHinsberg SynthesisMicrowave-Assisted SynthesisTransition-Metal-Catalyzed SynthesisGreen Synthesis
Reaction Time 2–12 hours[9]1–5 minutes[10][11]4–24 hours[12]10–60 minutes[5][7]
Temperature High (reflux)[6]50–160 °C[11][13]Room Temperature to 100 °C[2][14]Room Temperature[5][7]
Solvent Ethanol, Acetic Acid[9]Ethanol/Water, Solvent-free[10][13]Toluene, Water[12][14]Water, Ethanol, PEG-400[1][15]
Catalyst Strong Acid (optional)[6]Iodine, Acidic Alumina (optional)[13][16]Copper, Palladium, Molybdenum[2][12]Bentonite Clay, CAN, Phenol[5][7][9]
Yield 34–91%[5][9]80–97%[13][16]38–92%[14][17]80–98%[5][7]
Advantages Well-established, simple procedure.Extremely rapid, high yields, often solvent-free.[18]Mild reaction conditions, broad substrate scope.[8]Environmentally friendly, low cost, simple workup.[1]
Disadvantages Long reaction times, harsh conditions, moderate yields.[6]Requires specialized microwave equipment.Catalyst cost and potential for metal contamination.Catalyst loading can be high in some cases.
Visualizing the Synthetic Pathways

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of key processes in quinoxaline synthesis.

Hinsberg_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine o-Phenylenediamine imine Diimine Intermediate diamine->imine Condensation dicarbonyl α-Dicarbonyl dicarbonyl->imine cyclized Cyclized Intermediate imine->cyclized Cyclization quinoxaline Substituted Quinoxaline cyclized->quinoxaline Dehydration

Hinsberg quinoxaline synthesis mechanism.

Workflow_Comparison cluster_classical Classical Synthesis cluster_microwave Microwave-Assisted Synthesis c_start Mix Reactants in Solvent c_reflux Reflux for several hours c_start->c_reflux c_workup Workup and Purification c_reflux->c_workup m_start Mix Reactants (often solvent-free) m_irradiate Microwave Irradiation (minutes) m_start->m_irradiate m_workup Workup and Purification m_irradiate->m_workup

Classical vs. Microwave-Assisted Workflow.

Experimental Protocols

This section provides detailed experimental methodologies for three distinct synthetic routes to substituted quinoxalines.

Classical Hinsberg Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Glycerol (5 mL)

  • Water (2 mL)

Procedure:

  • A mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) is prepared in a round-bottom flask.[5]

  • Glycerol (5 mL) and water (2 mL) are added to the flask.[5]

  • The reaction mixture is heated to 90 °C and stirred for 4–6 minutes.[5]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is isolated by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Microwave-Assisted Synthesis of 2-Phenylquinoxaline

Materials:

  • o-Phenylenediamine (1 mmol)

  • Phenylglyoxal monohydrate (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulphate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) and phenylglyoxal monohydrate (1 mmol) in a 1:1 mixture of ethanol and water (1 mL) in a microwave reaction vessel.[13]

  • Add a catalytic amount of iodine (5 mol%).[13]

  • Irradiate the mixture in a microwave synthesizer at 50 °C for 2-3 minutes.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).[13]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[13]

Green Synthesis of 2,3-Diphenylquinoxaline using a Solid Acid Catalyst

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • TiO₂-Pr-SO₃H (1 mol%)

  • Ethanol (optional)

Procedure:

  • In a reaction vessel, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).[7]

  • Add the solid acid catalyst TiO₂-Pr-SO₃H (1 mol%).[7]

  • The reaction can be performed solvent-free or in the presence of ethanol.

  • Stir the mixture at room temperature for 10 minutes.[7]

  • The product can be isolated by simple filtration if performed solvent-free, or by evaporation of the solvent followed by purification. The catalyst can often be recovered and reused.[5]

Conclusion

The synthesis of substituted quinoxalines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hinsberg synthesis remains a fundamental and straightforward approach, while modern techniques like microwave-assisted and transition-metal-catalyzed syntheses offer significant improvements in terms of reaction times and yields.[3][8][18] Furthermore, the development of green synthetic protocols provides environmentally benign and cost-effective alternatives.[1] The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of substituted quinoxalines.

References

Validating the Purity of Synthesized 3-Chloroquinoxaline-2-carbonitrile by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 3-Chloroquinoxaline-2-carbonitrile, a key building block in the synthesis of various therapeutic agents. We present a detailed experimental protocol, comparative data, and an alternative method for purity assessment.

This compound is a vital intermediate in the synthesis of a range of biologically active compounds. Its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final drug product. HPLC stands as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

Comparative Analysis of Purity

To illustrate the effectiveness of HPLC in purity validation, a sample of synthesized this compound was analyzed. The primary impurities anticipated during its synthesis arise from unreacted starting materials or by-products of the condensation reaction. For this analysis, we consider two potential impurities: Impurity A (a plausible unreacted precursor) and Impurity B (a potential side-reaction product).

The following table summarizes the quantitative data obtained from the HPLC analysis, comparing the synthesized product with a certified reference material (CRM).

Sample IDComponentRetention Time (min)Peak Area (mAU*s)Purity (%)
Synthesized Product This compound 5.28 4895.3 99.21
Impurity A2.7125.80.52
Impurity B4.1512.40.25
Certified Reference Material This compound 5.28 4987.1 >99.9

Experimental Protocols

A robust and validated analytical method is paramount for obtaining reliable purity data. Below is the detailed HPLC methodology used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to provide excellent separation of this compound from its potential process-related impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80% to 30% B

    • 10.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of Acetonitrile.

Alternative Purity Validation: Thin-Layer Chromatography (TLC)

For a rapid, qualitative assessment of purity, Thin-Layer Chromatography (TTC) can be employed. While not as quantitative as HPLC, it serves as a quick check for the presence of major impurities.

Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: Ethyl Acetate/Hexane (30:70 v/v).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane).

  • Visualization: UV light at 254 nm.

A single spot for the synthesized product, with an Rf value corresponding to the reference material, indicates a relatively pure compound. The presence of additional spots would suggest impurities.

Workflow and Pathway Visualizations

To clearly delineate the process of purity validation, the following diagrams illustrate the experimental workflow and the logical relationship in method validation.

HPLC_Validation_Workflow start Start: Synthesized This compound sample_prep Sample Preparation (1 mg/mL in Acetonitrile) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram at 254 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration & Area Calculation) data_acquisition->data_processing purity_assessment Purity Assessment (% Area Calculation) data_processing->purity_assessment comparison Comparison with Certified Reference Material purity_assessment->comparison report Final Report (Purity Specification Met/Not Met) comparison->report end End report->end

Caption: HPLC Purity Validation Workflow for this compound.

Method_Validation_Relationship specificity Specificity validated_method Validated HPLC Method specificity->validated_method linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lod LOD lod->validated_method loq LOQ loq->validated_method robustness Robustness robustness->validated_method

Caption: Key Parameters for HPLC Method Validation.

Quinoxaline-Based Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline-based inhibitors, with a focus on their anticancer properties. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core and its appended functionalities. The following tables summarize the quantitative data from various studies, showcasing the impact of these structural modifications on the biological activity against different cancer cell lines and protein targets.

Table 1: SAR of Quinoxaline-Arylfuran Derivatives as STAT3 Inhibitors

A series of quinoxaline-arylfuran derivatives were synthesized and evaluated for their antiproliferative activities against several cancer cell lines. The representative compound, QW12, demonstrated potent activity against HeLa cells by inhibiting STAT3 phosphorylation.[3][4]

CompoundRCancer Cell LineIC50 (µM)[3]
QW1 HHeLa>20
QW2 2-FHeLa>20
QW3 3-FHeLa>20
QW4 4-FHeLa16.23
QW5 2-ClHeLa18.52
QW6 3-ClHeLa17.88
QW7 4-ClHeLa12.34
QW8 2-BrHeLa15.67
QW9 3-BrHeLa14.81
QW10 4-BrHeLa11.15
QW11 2-CH3HeLa>20
QW12 4-CH3HeLa10.58
QW13 2-OCH3HeLa>20
QW14 3-OCH3HeLa>20
QW15 4-OCH3HeLa19.85
QW16 3,4-diClHeLa13.46

SAR Insights:

  • Substitution on the aryl ring attached to the furan moiety significantly influences the antiproliferative activity.

  • Electron-withdrawing groups, particularly halogens at the 4-position of the aryl ring (compounds QW7 and QW10), generally lead to enhanced activity compared to electron-donating groups.

  • The 4-methyl substituted derivative (QW12) was identified as the most potent compound in this series against HeLa cells.[3]

Table 2: SAR of Quinoxaline Urea Analogs as IKKβ Inhibitors for Pancreatic Cancer

A structure-activity relationship study was conducted to improve the potency and oral bioavailability of a previously reported quinoxaline-based NFκB inhibitor for pancreatic cancer therapy. This led to the identification of a novel quinoxaline urea analog, compound 84, with improved efficacy.[5][6]

CompoundModifications% Inhibition of TNFα-induced NFκB activity (at 10 µM)[6]
13-197 Parent Compound~40%
76 N-methyl pyrazole substitution~60%
77 N-methyl pyrazole substitution~65%
78 N-methyl pyrazole substitution~70%
84 Optimized quinoxaline urea analog~85%

SAR Insights:

  • The introduction of an N-methyl pyrazole moiety significantly improved the inhibitory activity against TNFα-induced NFκB.[6]

  • Further optimization of the quinoxaline urea scaffold in analog 84 resulted in a substantial increase in potency, demonstrating its potential for pancreatic cancer therapy.[5]

Table 3: SAR of Quinoxaline Derivatives as Anticancer Agents Against Various Cell Lines

A study on N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives revealed varied anticancer activity against three tumor cell lines.[7]

CompoundRing A SubstitutionRing BCell LineIC50 (µM)[7]
XVa ChloroPhenylHCT1167.2
HepG29.8
MCF-711.5
XVb ChloroSubstituted PhenylHCT116>50
HepG2>50
MCF-7>50
XXIVa QuinoxalinePhenylHCT116>50
HepG2>50
MCF-7>50
VIa Methyl quinoxalinePhenylHCT116>50
HepG2>50
MCF-7>50

SAR Insights:

  • The presence of a chloro group on Ring A (quinoxaline core) slightly improved the activity.[7]

  • Having a simple phenyl group as Ring B (compound XVa) resulted in the highest activity within this series.[7]

  • Larger substitutions on Ring A, such as a quinoxaline or methyl quinoxaline, diminished the anticancer activity.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by quinoxaline inhibitors and a general workflow for their SAR evaluation.

signaling_pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Quinoxaline_Inhibitor Quinoxaline-based IKKβ Inhibitor Quinoxaline_Inhibitor->IKK_complex Inhibits Phosphorylation NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Releases NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes

Caption: IKKβ-NFκB Signaling Pathway Inhibition.

experimental_workflow Design Design & Synthesis of Quinoxaline Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Design->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) In_Vitro_Screening->Enzyme_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MTT, CCK-8) In_Vitro_Screening->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: General Workflow for SAR Studies.

SAR_logic Quinoxaline_Core Quinoxaline Scaffold Substituent_Position Substituent Position Quinoxaline_Core->Substituent_Position Substituent_Nature Substituent Nature Quinoxaline_Core->Substituent_Nature Biological_Activity Biological Activity (e.g., IC50) Substituent_Position->Biological_Activity EDG Electron Donating Groups (EDG) Substituent_Nature->EDG EWG Electron Withdrawing Groups (EWG) Substituent_Nature->EWG EDG->Biological_Activity EWG->Biological_Activity Potency Increased Potency Biological_Activity->Potency Selectivity Altered Selectivity Biological_Activity->Selectivity PK_Properties Improved PK Properties Biological_Activity->PK_Properties

Caption: Logical Relationship of SAR Factors.

Experimental Protocols

This section provides a detailed methodology for key experiments commonly cited in the SAR studies of quinoxaline-based inhibitors.

In Vitro Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized quinoxaline derivatives is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.[8]

  • Cell Seeding: Cancer cells (e.g., HeLa, HCT116, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Doxorubicin is often used as a positive control. The plates are incubated for another 48-72 hours.[7]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Western blotting is employed to investigate the effect of quinoxaline inhibitors on the expression and phosphorylation levels of target proteins within specific signaling pathways, such as STAT3 or IKKβ.[3][5]

  • Cell Lysis: After treatment with the quinoxaline derivatives for a specified time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., phospho-STAT3, total STAT3, phospho-IKKβ, total IKKβ, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of quinoxaline derivatives on specific kinases, in vitro kinase assays are performed.

  • Reaction Mixture Preparation: The assay is typically conducted in a 96- or 384-well plate. The reaction mixture contains the recombinant kinase (e.g., IKKβ, ASK1), a specific substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Inhibitor Addition: The quinoxaline derivatives are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Detection of Kinase Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.[9]

    • Fluorescence/FRET-based Assays: Using fluorescently labeled substrates.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

This guide provides a foundational understanding of the SAR of quinoxaline-based inhibitors. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details. The continued exploration of the quinoxaline scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 3-Chloroquinoxaline-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 3-Chloroquinoxaline-2-carbonitrile as a hazardous chemical during handling and disposal. While some safety data sheets (SDS) may classify it as non-hazardous under GHS, the presence of chloro- and cyano- functional groups, and its classification as a chlorinated organic compound, warrant a cautious approach in line with standard laboratory safety protocols for hazardous waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Safety Data

Proper handling and disposal procedures are informed by the chemical's physical and toxicological properties. Although one Safety Data Sheet (SDS) from Sigma-Aldrich classifies this compound as not a hazardous substance or mixture, it is prudent to handle it as potentially hazardous due to its chemical structure and the known risks of related compounds.

Key safety considerations include:

  • Potential Hazards: May be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Chlorinated organic compounds can also be toxic to aquatic life.[2]

  • Exposure Prevention: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][2]

Quantitative Data Summary

PropertyValueSource
Melting Point187 °C (decomposes on heating)
Partition Coefficient (log Pow)-2.87 (at 25 °C)
Bioaccumulation PotentialBioaccumulation is not expected.
Acute Oral Toxicity (LD50) of a related compound (Chloroacetonitrile)139 mg/kg (Mouse)[3]

II. Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation and Waste Collection

  • Waste Container: Use a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant, harmful).

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep it segregated from incompatible materials.

Step 2: Handling Spills and Contaminated Materials

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: Prevent the spill from spreading and from entering drains or water courses.[1][2]

  • Absorption: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a universal absorbent pad.[1] For solid spills, carefully sweep up the material to avoid generating dust.[4]

  • Collection: Place the absorbed material or swept solids into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Contaminated Materials: All materials used for cleanup (e.g., gloves, absorbent pads, and wipes) must be disposed of as hazardous waste in the same container.

Step 3: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.

  • Recommended Disposal Method: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[5] This process decomposes the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[5]

  • Avoid Improper Disposal: Do not dispose of this chemical down the drain or in the regular trash.[2] Land burial of such residues is generally prohibited due to the risk of leaching and environmental contamination.[5]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal Start Start: Have 3-Chloroquinoxaline-2- carbonitrile for Disposal PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Start->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) Start->Ventilation WasteType Is the waste a pure chemical, a solution, or contaminated material? Start->WasteType PureChemical For Pure Chemical or Solution: Place in a labeled, sealed hazardous waste container. WasteType->PureChemical Pure Chemical/ Solution ContaminatedMaterial For Contaminated Materials: (e.g., spill cleanup, gloves) Place in the same labeled hazardous waste container. WasteType->ContaminatedMaterial Contaminated Material Store Store the sealed container in a designated hazardous waste storage area. PureChemical->Store ContaminatedMaterial->Store EHS Contact Environmental Health & Safety (EHS) for waste pickup. Store->EHS Incineration Final Disposal via High-Temperature Incineration by a licensed facility. EHS->Incineration

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Chloroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloroquinoxaline-2-carbonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] This guide is based on data from structurally similar compounds and general laboratory safety practices. Always consult your institution's safety office and the most current Safety Data Sheet (SDS) for any chemical before use.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated):

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2]

Signal Word: Danger[4] or Warning[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationStandard
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves before each use and dispose of them properly after handling.[3]ASTM F1001 or EN 374
Eyes/Face Safety glasses with side shields or chemical splash goggles.[2][5] A face shield is required when there is a risk of splashing or explosion.[4][6]ANSI Z87.1[6] or EN 166
Body A laboratory coat (Nomex® or similar flame-resistant material is preferred).[6] Ensure it is buttoned and fits properly to cover as much skin as possible.[6] For larger quantities, consider a chemical-resistant apron or coveralls.[7][8]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][8]NIOSH or EN 143, 149
Feet Closed-toe, closed-heel shoes made of a non-porous material.[6]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

Operational Plan:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable.

    • Ensure a safety shower and eyewash station are accessible.[2]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[9]

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

    • Avoid contact with skin, eyes, and clothing.[1][4]

    • Do not eat, drink, or smoke when using this product.[2][3]

    • Wash hands thoroughly after handling.[2][3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9][10]

    • Store locked up and in a segregated and approved area.[4][10]

    • Keep away from heat, sparks, and open flames.[10]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
In Case of Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2][4]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][4][10]

Spill and Disposal Plan

Proper containment and disposal of chemical waste are essential to protect personnel and the environment.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined in Section 2.

  • For solid spills, carefully sweep up and place in a suitable, closed container for disposal without creating dust.[4]

  • For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[2][3]

  • Do not let the product enter drains.[1][3]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Dispose of contaminated materials and the chemical in accordance with federal, state, and local regulations.

  • The preferred method of disposal is incineration by a licensed hazardous waste disposal facility.

  • Do not dispose of down the drain or in regular trash.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling hazardous chemicals and the logical relationship of safety protocols.

HandlingWorkflow General Workflow for Handling this compound A Review SDS and Prepare B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Handle Compound C->D E Perform Experiment D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove PPE and Wash Hands G->H

Caption: A typical experimental workflow for handling hazardous chemicals.

SafetyLogic Hierarchy of Safety Controls cluster_0 Most Effective to Least Effective A Elimination/Substitution B Engineering Controls (e.g., Fume Hood) A->B If not feasible C Administrative Controls (e.g., SOPs, Training) B->C In conjunction with D Personal Protective Equipment (PPE) C->D Last line of defense

Caption: The hierarchy of controls for mitigating chemical hazards.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.